Marina blue
Description
Properties
IUPAC Name |
6,8-difluoro-7-hydroxy-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2O3/c1-4-2-7(13)15-10-5(4)3-6(11)9(14)8(10)12/h2-3,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLENVBUPWUQAGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C(C(=C(C=C12)F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318263 | |
| Record name | Marina Blue | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215868-23-8 | |
| Record name | Marina Blue | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=215868-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Marina Blue | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Marina Blue: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Marina Blue, a blue-emitting fluorescent dye. This document details its photophysical properties, chemical characteristics, and common applications in biological research, with a focus on antibody conjugation and cellular analysis techniques such as flow cytometry and fluorescence microscopy.
Core Properties of this compound
This compound is a coumarin-based dye known for its bright blue fluorescence. Chemically, it is a derivative of 6,8-difluoro-7-hydroxy-4-methylcoumarin.[1] This structural feature contributes to its desirable spectral properties and its utility in various biological applications.[2] The dye is commonly available as a succinimidyl ester (NHS ester), which readily reacts with primary amines on proteins and other biomolecules to form stable covalent bonds.[3]
Photophysical and Chemical Data
The key quantitative properties of this compound and its N-hydroxysuccinimide (NHS) ester are summarized in the table below for easy reference and comparison.
| Property | Value | Notes |
| Excitation Maximum (λex) | 365 nm | [3][4][5] |
| Emission Maximum (λem) | 460 nm | [3][4][5] |
| Molar Extinction Coefficient (ε) | 19,000 cm⁻¹M⁻¹ | [3] |
| Quantum Yield (Φ) | 0.89 | [6] |
| Molecular Weight (MW) | 284.22 g/mol | For the parent dye.[4][7] |
| Molecular Weight (MW) of NHS Ester | 367.26 g/mol | For the amine-reactive form.[3] |
| Recommended Laser Line | 355 nm | For flow cytometry applications.[4] |
| Common Emission Filter | 450/50 nm | For flow cytometry applications.[4] |
Chemical Structure and Labeling Chemistry
This compound's utility as a biological label stems from its coumarin core and the ability to functionalize it with reactive groups. The most common reactive form is the N-hydroxysuccinimide (NHS) ester.
Caption: Chemical basis of this compound labeling.
Experimental Protocols
The following sections provide detailed methodologies for antibody conjugation and subsequent use in flow cytometry and fluorescence microscopy. These are general protocols that may require optimization for specific antibodies and experimental systems.
Antibody Conjugation with this compound NHS Ester
This protocol outlines the steps for covalently labeling antibodies with this compound succinimidyl ester.
Materials:
-
Antibody to be labeled (at >0.5 mg/mL in a buffer free of primary amines like Tris or glycine)
-
This compound NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-9.0
-
Purification column (e.g., Sephadex G-25) or centrifugal filter device (10-100 kDa MWCO)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines or carrier proteins like BSA, it must be purified first. This can be achieved by dialysis against PBS or by using an antibody purification kit.[8][9]
-
Adjust the antibody concentration to 1-2 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5). This can be done by adding 1/10th volume of 1 M sodium bicarbonate to the antibody solution.[10]
-
-
Dye Preparation:
-
Labeling Reaction:
-
Purification:
-
Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or a centrifugal filter device.[8][9]
-
If using a column, equilibrate with PBS and elute the conjugate. The first colored fraction is the labeled antibody.
-
If using a centrifugal filter, wash the conjugate multiple times with PBS to remove free dye.
-
-
Storage:
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA (if compatible with the intended application) and a preservative like sodium azide.[10]
-
Caption: Workflow for antibody conjugation with this compound NHS Ester.
Flow Cytometry Protocol Using this compound Conjugates
This protocol provides a general framework for staining cells with a this compound-conjugated antibody for flow cytometry analysis.
Materials:
-
Single-cell suspension
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)
-
This compound-conjugated antibody
-
(Optional) Fc block to prevent non-specific binding
-
(Optional) Viability dye to exclude dead cells
-
Flow cytometer equipped with a UV or violet laser (e.g., 355 nm)
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension from your sample (e.g., cultured cells, peripheral blood mononuclear cells).
-
Adjust the cell concentration to 1 x 10⁶ to 1 x 10⁷ cells/mL in cold Flow Cytometry Staining Buffer.
-
-
Blocking (Optional but Recommended):
-
To reduce non-specific antibody binding, incubate cells with an Fc receptor blocking antibody for 10-15 minutes on ice.[12]
-
-
Staining:
-
Add the predetermined optimal concentration of the this compound-conjugated antibody to the cell suspension.
-
Incubate for 20-30 minutes on ice or at 4°C, protected from light.[12]
-
-
Washing:
-
Wash the cells by adding 1-2 mL of Flow Cytometry Staining Buffer and centrifuging at 300-400 x g for 5 minutes at 4°C.
-
Discard the supernatant and repeat the wash step one or two more times.[12]
-
-
Resuspension and Analysis:
-
Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.
-
If desired, add a viability dye just before analysis.
-
Analyze the samples on a flow cytometer using the appropriate laser for excitation (e.g., 355 nm) and an emission filter centered around 450-460 nm (e.g., 450/50 bandpass filter).[4]
-
Caption: General workflow for cell staining and flow cytometry analysis.
Applications in Research
This compound is a versatile fluorescent dye with applications in various research areas. Its primary use is as a label for biomolecules, particularly antibodies, for use in fluorescence-based detection methods.
-
Flow Cytometry: Due to its excitation in the UV or near-UV range, this compound is well-suited for multicolor flow cytometry panels, where it can be combined with other fluorophores excited by different lasers.[4]
-
Fluorescence Microscopy: this compound conjugates can be used to visualize the localization of specific proteins or other targets in fixed or live cells. Its brightness and photostability make it a reliable choice for imaging applications.[2]
-
High-Throughput Screening: The high quantum yield and extinction coefficient of this compound contribute to its bright signal, making it an ideal fluorophore for sensitive high-throughput screening assays.[2]
References
- 1. Synthesis of novel fluorinated coumarins: excellent UV-light excitable fluorescent dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. optolongfilter.com [optolongfilter.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. This compound Fluorescent Dye Oligonculeotide Labeling [biosyn.com]
- 6. bu.edu [bu.edu]
- 7. This compound dye | C12H10F2N2O4 | CID 25195414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. colibri-cytometry.com [colibri-cytometry.com]
- 9. furthlab.xyz [furthlab.xyz]
- 10. biotium.com [biotium.com]
- 11. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 12. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Marina Blue: A Technical Guide to its Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Marina Blue is a versatile blue-emitting fluorophore built upon a 6,8-difluoro-7-hydroxy-4-methylcoumarin core. Its favorable spectral properties, including strong absorption in the near-UV spectrum and bright blue emission, make it a valuable tool in various life science research applications. This technical guide provides an in-depth overview of the chemical structure, physicochemical and spectral properties of this compound and its key amine-reactive and lipid-associated derivatives. Detailed experimental protocols for protein labeling and liposome incorporation are provided, alongside an example of its application in studying cellular signaling pathways.
Chemical Structure and Derivatives
The core of this compound is the 6,8-difluoro-7-hydroxy-4-methylcoumarin molecule. This basic structure is often functionalized to create reactive probes for labeling various biomolecules. The most common derivatives include an acetohydrazide, a succinimidyl (NHS) ester for targeting primary amines, and a phosphoethanolamine conjugate (DHPE) for incorporation into lipid membranes.
-
This compound (Core Structure): 6,8-Difluoro-7-hydroxy-4-methylcoumarin
-
This compound Acetohydrazide: 2-(6,8-difluoro-7-hydroxy-4-methyl-2-oxochromen-3-yl)acetohydrazide[1]
-
This compound NHS Ester: An amine-reactive derivative used for labeling proteins and other molecules with primary amines.[2]
-
This compound DHPE: 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine labeled with the this compound fluorophore, used for studying lipid bilayers and membrane dynamics.[3]
Physicochemical and Spectral Properties
The physicochemical and spectral properties of this compound and its derivatives are summarized in the tables below. These properties make this compound a suitable fluorophore for multiplexing with green and red fluorescent probes.
Table 1: Physicochemical Properties of this compound and its Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Solubility |
| This compound (Core) | C₁₀H₆F₂O₃ | 212.15 | Soluble in DMSO, DMF, Methanol |
| This compound Acetohydrazide | C₁₂H₁₀F₂N₂O₄ | 284.22 | - |
| This compound NHS Ester | C₁₆H₁₁F₂NO₇ | 367.26 | Soluble in DMSO, DMF[2] |
| This compound DHPE | - | - | Soluble in organic solvents like chloroform |
Table 2: Spectral Properties of this compound and its Derivatives
| Compound | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| This compound (Core) | ~365 | ~460 | ~19,000 | - |
| This compound Acetohydrazide | ~365 | ~460 | - | - |
| This compound NHS Ester | 365[2] | 460[2] | 19,000[2] | - |
| This compound DHPE | 365[3] | 460[3] | - | - |
Experimental Protocols
Protein Labeling with this compound NHS Ester
This protocol provides a general procedure for conjugating this compound NHS ester to proteins containing primary amines (e.g., lysine residues).
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound NHS Ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve this compound NHS ester in DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Calculate the required volume of the dye stock solution for a 10- to 20-fold molar excess of dye to protein.
-
Slowly add the dye solution to the protein solution while gently stirring or vortexing.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the conjugate at 280 nm (for the protein) and at ~365 nm (for this compound).
-
Calculate the protein concentration and the dye concentration using their respective extinction coefficients. The DOL is the molar ratio of the dye to the protein.
-
Logical Workflow for Protein Labeling:
Incorporation of this compound DHPE into Liposomes
This protocol describes the preparation of liposomes incorporating the fluorescent lipid analog this compound DHPE using the thin-film hydration method followed by extrusion.
Materials:
-
Primary lipid(s) (e.g., DOPC, DPPC) in chloroform
-
This compound DHPE in chloroform
-
Hydration buffer (e.g., PBS, HEPES-buffered saline)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, mix the desired amounts of the primary lipid(s) and this compound DHPE (typically 0.1-1 mol%) dissolved in chloroform.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Dry the film further under vacuum for at least 1 hour to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding the hydration buffer pre-warmed to a temperature above the phase transition temperature of the primary lipid.
-
Vortex the flask to disperse the lipid film, forming multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the extruder with the desired pore size membrane.
-
Transfer the MLV suspension to the extruder.
-
Force the suspension through the membrane multiple times (e.g., 11-21 times) to form unilamellar vesicles (LUVs) of a defined size.
-
-
Purification (Optional): To remove any un-incorporated dye or other impurities, the liposome suspension can be purified by size-exclusion chromatography or dialysis.
Experimental Workflow for Liposome Preparation:
Application in Signaling Pathway Analysis
Fluorescently labeled biomolecules are instrumental in elucidating complex cellular signaling pathways. For instance, a protein involved in a specific pathway can be labeled with this compound to study its localization, interaction with other proteins via Förster Resonance Energy Transfer (FRET), or its internalization.
One such pathway involves the Mas-related G protein-coupled receptor X2 (MRGPRX2), which is implicated in mast cell activation and pseudo-allergic reactions. A coumarin-based fluorescent agonist for MRGPRX2 has been used to study this pathway. The binding of the fluorescent agonist to MRGPRX2 on the mast cell surface can trigger a signaling cascade leading to degranulation and the release of inflammatory mediators.
Signaling Pathway of MRGPRX2 Activation:
Conclusion
This compound and its derivatives are powerful fluorescent tools for researchers in various fields of life sciences. Their bright blue fluorescence, coupled with the availability of reactive forms for conjugation, enables a wide range of applications from labeling proteins and lipids to studying complex cellular processes. The detailed protocols and information provided in this guide aim to facilitate the effective use of this compound in scientific research and drug development.
References
- 1. interchim.fr [interchim.fr]
- 2. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Marina Blue: An In-depth Technical Guide to its Photophysical Properties and Applications
Abstract
Photophysical Properties of Marina Blue
This compound is a blue-emitting fluorescent dye that is widely utilized in various biological applications due to its favorable spectral characteristics in the near-UV excitation range. A summary of its key photophysical properties is presented in the table below.
| Property | Value |
| Excitation Maximum (λex) | ~365 nm[1][2][3] |
| Emission Maximum (λem) | ~460 nm[1][2][3][4] |
| Molar Extinction Coefficient (ε) | 19,000 cm⁻¹M⁻¹[2] |
| Quantum Yield (Φ) | Not readily available in literature |
| Recommended Laser Line | 355 nm[4] |
| Common Emission Filter | 450/50 nm[4] |
Experimental Protocols
Measurement of Fluorescence Spectra
A detailed protocol for acquiring the excitation and emission spectra of this compound is outlined below. This procedure is fundamental for verifying the spectral characteristics of the dye in a specific experimental setup.
Materials:
-
Fluorometer (Spectrofluorometer)
-
Quartz cuvettes
-
This compound stock solution (e.g., in DMSO)
-
Appropriate solvent (e.g., phosphate-buffered saline, PBS)
-
Micropipettes
Procedure:
-
Instrument Warm-up: Turn on the fluorometer and its light source (typically a Xenon lamp) and allow it to warm up for at least 30 minutes to ensure a stable output.
-
Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The absorbance of the solution at the excitation maximum should be below 0.1 to avoid inner filter effects.
-
Blank Measurement: Fill a quartz cuvette with the solvent used to prepare the this compound solution. Place the cuvette in the fluorometer's sample holder and record a blank spectrum for both excitation and emission scans. This will be used for background subtraction.
-
Emission Spectrum Acquisition:
-
Set the excitation wavelength to the known maximum of this compound (~365 nm).
-
Set the emission scan range (e.g., 400 nm to 600 nm).
-
Set the excitation and emission slit widths to appropriate values (e.g., 5 nm) to balance signal intensity and spectral resolution.
-
Acquire the emission spectrum.
-
-
Excitation Spectrum Acquisition:
-
Set the emission wavelength to the known maximum of this compound (~460 nm).
-
Set the excitation scan range (e.g., 300 nm to 450 nm).
-
Keep the slit widths the same as for the emission scan.
-
Acquire the excitation spectrum.
-
-
Data Analysis: Subtract the blank spectra from the corresponding sample spectra. The resulting spectra can be normalized to the peak intensity for presentation.
Determination of Fluorescence Quantum Yield (Relative Method)
As the quantum yield of this compound is not widely reported, the following protocol, based on the comparative method of Williams et al., can be used for its determination. This method involves comparing the fluorescence of this compound to a well-characterized standard with a known quantum yield.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound solutions of varying concentrations
-
Quantum yield standard solution (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) of varying concentrations
-
Solvent compatible with both this compound and the standard
Procedure:
-
Prepare a series of dilutions for both this compound and the quantum yield standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be in the range of 0.02 to 0.1.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of each solution using a fluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both this compound and the standard. The resulting plots should be linear.
-
Calculate the gradient (slope) of the straight line for both plots.
-
Calculate the quantum yield of this compound (Φx) using the following equation: Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) Where:
-
Φst is the quantum yield of the standard.
-
Gradx and Gradst are the gradients for the sample and the standard, respectively.
-
ηx and ηst are the refractive indices of the sample and standard solutions (if the same solvent is used, this term is 1).
-
Bioconjugation of this compound Succinimidyl Ester to a Protein
This compound is available as an amine-reactive succinimidyl ester (SE), which is ideal for labeling proteins and peptides. The following is a general protocol for this bioconjugation.[5]
Materials:
-
This compound succinimidyl ester
-
Protein to be labeled (in an amine-free buffer, e.g., PBS pH 7.4)
-
Anhydrous dimethylsulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Stirring plate and stir bar
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound SE in DMSO to a concentration of 1-10 mg/mL.
-
Labeling Reaction:
-
Slowly add a calculated amount of the dye stock solution to the stirring protein solution. A molar ratio of dye to protein between 5:1 and 20:1 is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
-
The first colored fraction to elute will be the this compound-labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~365 nm (for this compound).
-
The DOL can be calculated using the Beer-Lambert law, correcting for the contribution of the dye to the A280 reading.
-
Visualizations
Experimental Workflow: Fluorescence Spectroscopy
The following diagram illustrates the typical workflow for measuring the excitation and emission spectra of a fluorescent molecule like this compound.
Caption: Workflow for Fluorescence Spectroscopy.
Experimental Workflow: Protein Bioconjugation
This diagram outlines the key steps involved in labeling a protein with this compound succinimidyl ester.
Caption: Protein Bioconjugation Workflow.
Signaling Pathway: Antibody-based Detection of a Cell Surface Receptor
Fluorescent dyes like this compound are crucial for visualizing cellular components and processes. The following diagram illustrates a common application: the use of a this compound-labeled secondary antibody to detect a primary antibody bound to a cell surface receptor, a fundamental technique in immunofluorescence microscopy.
Caption: Cell Surface Receptor Detection.
References
- 1. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 2. marinbio.com [marinbio.com]
- 3. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. peptide.com [peptide.com]
- 5. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
The Core Principles of Marina Blue Fluorescence: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide delves into the fundamental principles of Marina Blue, a versatile blue-emitting fluorophore. We will explore its photophysical properties, provide detailed experimental protocols for its application, and illustrate a general workflow for its use in biological research.
Core Photophysical Properties of this compound
This compound is a fluorescent dye belonging to the coumarin family. Its fluorescence arises from the electronic structure of its 6,8-difluoro-7-hydroxy-4-methylcoumarin core. Upon absorption of a photon of appropriate energy, an electron is promoted to an excited singlet state. The subsequent relaxation of this electron back to the ground state results in the emission of a photon of lower energy (longer wavelength), a phenomenon known as fluorescence.
The key quantitative parameters that define the fluorescence performance of this compound are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | 365 nm | [1] |
| Emission Maximum (λem) | 460 nm | [1] |
| Molar Extinction Coefficient (ε) | 19,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | Not explicitly stated for this compound, but coumarin dyes can have quantum yields ranging from 0.60 to over 0.90, depending on the solvent and structural modifications.[2][3][4][5] | |
| Molecular Weight | ~284 g/mol (for the dye itself) | [1] |
Experimental Protocols
This compound is most commonly utilized in its amine-reactive succinimidyl ester (SE) or N-hydroxysuccinimide (NHS) ester form for covalently labeling proteins and other biomolecules.[10][11] This allows for its use in a variety of applications, including immunofluorescence, flow cytometry, and fluorescence microscopy.
Protocol 1: Labeling of Antibodies with this compound Succinimidyl Ester
This protocol provides a general procedure for conjugating this compound SE to an antibody. Optimization may be required for specific antibodies and applications.
Materials:
-
Antibody of interest (in an amine-free buffer)
-
This compound Succinimidyl Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-8.5
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Gel filtration column (e.g., Sephadex G-25)
-
Reaction tubes
-
Stirring/vortexing equipment
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in 0.1 M sodium bicarbonate buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of any amine-containing substances like Tris or glycine.
-
-
Dye Preparation:
-
Immediately before use, dissolve the this compound SE in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
While gently stirring or vortexing the antibody solution, slowly add the dissolved this compound SE. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 to 20:1 (dye:antibody) is recommended.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unreacted dye using a gel filtration column pre-equilibrated with PBS.
-
Load the reaction mixture onto the column and elute with PBS.
-
Collect the fractions containing the fluorescently labeled antibody. The first colored band to elute is typically the conjugated antibody.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL (the average number of dye molecules per antibody molecule) can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of this compound (~365 nm).
-
Protocol 2: Immunofluorescence Staining of Adherent Cells
This protocol describes a general procedure for staining fixed and permeabilized adherent cells with a this compound-conjugated antibody.
Materials:
-
Cells grown on coverslips or in chamber slides
-
PBS
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Solution (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% BSA in PBS)
-
This compound-conjugated primary or secondary antibody
-
Mounting Medium
-
Microscope slides
Procedure:
-
Cell Fixation:
-
Permeabilization (for intracellular targets):
-
If staining an intracellular antigen, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.[14]
-
-
Antibody Incubation:
-
Washing:
-
Wash the cells three to five times with PBS to remove unbound antibody.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope equipped with a DAPI or UV filter set.
-
Protocol 3: Flow Cytometry Staining
This protocol outlines a general procedure for staining suspended cells for flow cytometry analysis using a this compound-conjugated antibody.
Materials:
-
Single-cell suspension
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA and 0.1% sodium azide)
-
This compound-conjugated antibody
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
-
Blocking (Optional but Recommended):
-
To block Fc receptors and reduce non-specific binding, incubate the cells with an Fc block reagent for 10-15 minutes on ice.
-
-
Antibody Staining:
-
Add the predetermined optimal concentration of the this compound-conjugated antibody to the cell suspension.
-
Incubate for 20-30 minutes on ice in the dark.[16]
-
-
Washing:
-
Wash the cells twice by adding 2-3 mL of Flow Cytometry Staining Buffer, centrifuging at a low speed (e.g., 300-400 x g) for 5 minutes, and decanting the supernatant.[16]
-
-
Resuspension and Analysis:
-
Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer for analysis.
-
Analyze the stained cells on a flow cytometer equipped with a UV or violet laser for excitation.[1]
-
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for antibody labeling and subsequent use in immunofluorescence and flow cytometry.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. benchchem.com [benchchem.com]
- 3. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. omlc.org [omlc.org]
- 5. omlc.org [omlc.org]
- 6. Quantum yield - Wikipedia [en.wikipedia.org]
- 7. static.horiba.com [static.horiba.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. biotium.com [biotium.com]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
- 12. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. learn.cellsignal.com [learn.cellsignal.com]
- 15. biotium.com [biotium.com]
- 16. clyte.tech [clyte.tech]
Marina Blue: A Technical Guide to a Seminal Blue Fluorophore
For Immediate Release
This technical guide provides a comprehensive overview of the Marina Blue fluorophore, a foundational tool in fluorescence-based research. Tailored for researchers, scientists, and professionals in drug development, this document details its discovery, physicochemical properties, and established experimental applications.
Executive Summary
This compound (6,8-difluoro-7-hydroxy-4-methylcoumarin) is a UV-excitable fluorophore renowned for its bright blue emission and high photostability. Developed in the late 1990s, its unique difluoro-substituted coumarin structure confers advantageous properties, including a high fluorescence quantum yield and strong fluorescence at neutral pH. These characteristics have made it a valuable tool for conjugating to proteins, peptides, and nucleic acids, enabling sensitive detection in a variety of platforms, most notably flow cytometry and fluorescence microscopy. This guide will explore the technical details underpinning its utility in modern biological research.
History and Discovery
This compound was developed and characterized by scientists W.C. Sun, K.R. Gee, and R.P. Haugland at Molecular Probes, Inc. (now part of Thermo Fisher Scientific). Their seminal work, published in 1998, described the synthesis of a series of novel fluorinated 7-hydroxycoumarins designed to improve upon existing UV-excitable dyes.[1]
The parent compound, 7-hydroxy-4-methylcoumarin, was a well-known fluorophore, but its fluorescence was pH-dependent and suboptimal at neutral pH. The key innovation in this compound was the addition of two electron-withdrawing fluorine atoms to the coumarin core at positions 6 and 8. This modification significantly lowered the pKa of the 7-hydroxyl group, making the molecule strongly fluorescent at physiological pH.[2] The researchers demonstrated that this fluorination also led to higher quantum yields and improved photostability, establishing this compound and its carboxylic acid counterpart, Pacific Blue, as superior fluorescent dyes for biological applications.[1]
Physicochemical and Spectroscopic Properties
The performance of a fluorophore is defined by its intrinsic photophysical properties. This compound exhibits excellent brightness and spectral characteristics for detection with standard UV excitation sources and DAPI filter sets.[2] The key quantitative parameters for this compound and its widely used amine-reactive derivative are summarized below.
Quantitative Data Summary
| Property | This compound (Core Structure) | This compound Succinimidyl Ester |
| Chemical Name | 6,8-Difluoro-7-hydroxy-4-methylcoumarin | 6,8-Difluoro-7-hydroxy-4-methylcoumarin NHS Ester |
| Molecular Formula | C₁₀H₆F₂O₃ | C₁₄H₉F₂NO₅ |
| Molecular Weight | 212.15 g/mol | 367.26 g/mol [2] |
| Excitation Max (λex) | ~365 nm[3] | ~365 nm[2] |
| Emission Max (λem) | ~460 nm[3] | ~460 nm[2] |
| Extinction Coefficient (ε) | Not specified | 19,000 cm⁻¹M⁻¹[2] |
| Quantum Yield (Φ) | 0.63 - 0.89[1] | Not specified |
| Solubility | DMSO, DMF, Methanol | DMSO, DMF[2] |
Key Experimental Methodologies and Workflows
This compound is primarily used as a labeling reagent. Its succinimidyl ester (NHS ester) derivative is the most common tool for covalently conjugating the dye to primary amines on proteins, amine-modified oligonucleotides, and other molecules.[2]
Synthesis and Activation Workflow
The synthesis of this compound and its activation to an amine-reactive NHS ester is a multi-step chemical process. The diagram below provides a high-level overview of this workflow, starting from the basic chemical precursors.
Caption: High-level workflow for the synthesis of the this compound core and its activation.
Protocol: Antibody Labeling with this compound Succinimidyl Ester
This protocol provides a general procedure for conjugating this compound NHS ester to a primary antibody. The optimal dye-to-protein ratio may need to be determined empirically.
1. Reagent Preparation:
-
Antibody Solution: Prepare the antibody in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). The antibody solution should be free of stabilizers like BSA or gelatin. A concentration of 2-5 mg/mL is recommended.
-
Dye Stock Solution: Allow the vial of this compound Succinimidyl Ester to equilibrate to room temperature. Dissolve the dye in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
2. Conjugation Reaction:
-
While gently stirring the antibody solution, slowly add the reactive dye solution. A typical starting molar ratio is 10-20 moles of dye per mole of antibody.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
3. Purification of the Conjugate:
-
Separate the labeled antibody from the unreacted free dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer like 1X PBS.
-
The first colored band to elute from the column is the antibody conjugate.
-
Alternatively, for small-scale reactions, ultrafiltration can be used to remove free dye.
4. Determination of Degree of Labeling (DOL) (Optional):
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and ~365 nm (A₃₆₅).
-
Calculate the protein concentration using the formula: Protein Conc. (M) = [A₂₈₀ - (A₃₆₅ × CF)] / ε_protein (Where CF is a correction factor for dye absorbance at 280 nm, and ε_protein is the molar extinction coefficient of the antibody).
-
Calculate the DOL using the formula: DOL = A₃₆₅ / (ε_dye × Protein Conc. (M)) (Where ε_dye is 19,000 cm⁻¹M⁻¹).
5. Storage:
-
Store the labeled antibody at 2-8°C, protected from light. For long-term storage, add a stabilizer like BSA and store at -20°C.
Caption: Step-by-step workflow for labeling an antibody with this compound NHS Ester.
Protocol: Cell Surface Staining for Flow Cytometry
This protocol describes the use of a this compound-conjugated antibody for staining cell surface antigens for analysis by flow cytometry.
1. Cell Preparation:
-
Harvest cells and wash them with cold staining buffer (e.g., PBS with 1-2% BSA).
-
Adjust the cell concentration to 1 x 10⁷ cells/mL in cold staining buffer.
-
Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into each flow cytometry tube.
2. Fc Receptor Blocking (Optional but Recommended):
-
To prevent non-specific binding, add an Fc receptor blocking antibody to the cell suspension.
-
Incubate for 10-15 minutes on ice.
3. Staining:
-
Add the predetermined optimal amount of the this compound-conjugated primary antibody to the cells.
-
Vortex gently and incubate for 20-30 minutes on ice, protected from light.
4. Wash:
-
Add 2 mL of cold staining buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Decant the supernatant. Repeat the wash step one or two more times.
5. Resuspension and Analysis:
-
Resuspend the cell pellet in 200-500 µL of cold staining buffer.
-
(Optional) Add a viability dye (e.g., Propidium Iodide) just before analysis to exclude dead cells.
-
Analyze the samples on a flow cytometer equipped with a UV or violet laser for excitation.
Caption: Standard procedure for staining cell surface markers for flow cytometry analysis.
Conclusion
This compound remains a significant fluorophore in biological research due to its robust performance, particularly its strong, pH-insensitive fluorescence and high quantum yield. Its development was a key step in expanding the palette of UV-excitable dyes available to scientists. While newer fluorophores have since been developed, the principles behind this compound's design and its continued use in established protocols underscore its foundational role in the field of fluorescence labeling and detection.
References
An In-depth Technical Guide to the Applications of Coumarin-Based Dyes in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the applications of coumarin-based dyes in scientific research. Coumarin derivatives are a versatile class of fluorophores with a wide range of applications stemming from their favorable photophysical properties, including high quantum yields and excellent photostability. Their utility is further enhanced by the relative ease of chemical modification, allowing for the development of "smart" probes tailored to specific analytes and biological environments. This document details their use as fluorescent probes for cellular imaging, sensors for ions and small molecules, and as tracers in drug delivery systems.
Core Principles: Mechanisms of Fluorescence Modulation
The functionality of coumarin-based probes is primarily governed by three photo-induced mechanisms: Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). Understanding these mechanisms is crucial for the design and interpretation of experiments using these dyes.
Photoinduced Electron Transfer (PET)
In a typical PET-based sensor, the coumarin fluorophore is linked to an electron-donating moiety (receptor) that quenches its fluorescence in the ground state. Upon binding of the target analyte to the receptor, the electron transfer process is inhibited, leading to a "turn-on" of fluorescence.
A Technical Guide to Fluorophores for UV Excitation: Principles, Applications, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of fluorophores excitable by ultraviolet (UV) light, tailored for professionals in research and drug development. We will delve into the core principles of UV-excited fluorescence, explore a curated selection of commonly used fluorophores with their key photophysical properties, and provide detailed experimental protocols for their application in modern biological research.
Core Principles of UV-Excited Fluorescence
Fluorescence is a molecular phenomenon where a substance absorbs light at a specific wavelength and subsequently emits light at a longer wavelength. When using UV excitation, a high-energy photon in the UV range (typically 200-400 nm) elevates a fluorophore to an excited electronic state. The molecule then rapidly relaxes to the lowest vibrational level of this excited state before returning to its ground state, releasing the excess energy as a photon of lower energy (longer wavelength) light. This emitted light is the fluorescence that is detected and measured.
Several key parameters define the effectiveness of a fluorophore for a given application:
-
Extinction Coefficient (ε): This value represents the molar absorptivity of a fluorophore at a specific wavelength and is a measure of how efficiently the molecule absorbs light. A higher extinction coefficient leads to a greater number of absorbed photons and, consequently, a brighter fluorescent signal.[1]
-
Quantum Yield (QY or Φ): The quantum yield is the ratio of the number of photons emitted to the number of photons absorbed.[1] It quantifies the efficiency of the fluorescence process. A quantum yield of 1.0 (100%) indicates that every absorbed photon results in an emitted photon, representing the maximum possible brightness.[2]
-
Stokes Shift: This is the difference in wavelength between the peak of the excitation spectrum and the peak of the emission spectrum. A larger Stokes shift is generally desirable as it facilitates the separation of the emitted fluorescence from the excitation light, improving the signal-to-noise ratio.
-
Photostability: This refers to the ability of a fluorophore to resist photobleaching, which is the irreversible photochemical destruction of the molecule upon exposure to excitation light.[3] Higher photostability allows for longer exposure times and more robust imaging.
While UV-excitable fluorophores are invaluable for many applications, it is important to be aware of potential challenges. UV light can be phototoxic to living cells, and many biological samples exhibit autofluorescence when excited with UV light, which can increase background noise.[4] Careful selection of fluorophores and experimental conditions is crucial to mitigate these effects.
Quantitative Data for Common UV-Excitable Fluorophores
The selection of an appropriate fluorophore is critical for the success of any fluorescence-based experiment. The following table summarizes the key spectral properties of a selection of commonly used UV-excitable dyes.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) |
| Small Organic Dyes | ||||
| Alexa Fluor 350 | 346 | 442 | 19,000 | 0.67 |
| DAPI | 358 | 461 | 33,000 | 0.92 |
| Hoechst 33342 | 350 | 461 | 42,000 | 0.42 |
| AMCA | 353 | 442 | 20,000 | 0.60 |
| Pacific Blue | 410 | 455 | 30,000 | 0.80 |
| Cascade Blue | 400 | 423 | 28,000 | 0.54 |
| Fluorescent Proteins | ||||
| mCerulean | 433 | 475 | 43,000 | 0.62 |
| TagBFP | 399 | 456 | 48,000 | 0.43 |
| Quantum Dots | ||||
| Qdot® 525 | ~350 | 525 | Not specified | High |
Note: Extinction coefficients and quantum yields can be influenced by the local environment, such as solvent polarity and pH. The values presented here are for guidance and may vary under different experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing UV-excitable fluorophores.
Immunofluorescence Staining of Fixed Cells
This protocol outlines the steps for immunofluorescently labeling intracellular antigens in cultured cells grown on coverslips.
Reagents Required:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal serum from the secondary antibody host species in PBS
-
Primary Antibody (specific to the target antigen)
-
UV-Excitable Fluorophore-Conjugated Secondary Antibody
-
Antifade Mounting Medium with a nuclear counterstain (e.g., DAPI)
Procedure:
-
Cell Culture and Fixation:
-
Grow cells to the desired confluency on sterile glass coverslips in a culture dish.
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the fixed cells with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the UV-excitable fluorophore-conjugated secondary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Mounting:
-
Carefully remove the coverslips from the dish and gently wick away excess buffer.
-
Mount the coverslips onto microscope slides using a drop of antifade mounting medium containing a nuclear counterstain like DAPI.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen UV-excitable fluorophore and counterstain.
-
Flow Cytometry for Cell Viability and Surface Marker Analysis
This protocol describes the use of a UV-excitable fixable viability dye in conjunction with fluorescently labeled antibodies for flow cytometry.
Reagents Required:
-
Single-cell suspension of your cells of interest
-
Phosphate-Buffered Saline (PBS)
-
Fixable Viability Dye (e.g., excitable by a UV or violet laser)
-
Fluorophore-conjugated antibodies for surface markers
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
12x75mm polystyrene tubes
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension of your cells at a concentration of 1-10 x 10⁶ cells/mL in PBS.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
-
Viability Staining:
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 1 mL of PBS.
-
Add 1 µL of the fixable viability dye and vortex immediately.
-
Incubate for 20-30 minutes at 4°C, protected from light.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
-
Surface Marker Staining:
-
Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.
-
Add the predetermined optimal concentration of your fluorophore-conjugated antibodies.
-
Incubate for 20-30 minutes at 4°C, protected from light.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (typically 300-500 µL).
-
Acquire the data on a flow cytometer equipped with a UV or violet laser and the appropriate detectors for your chosen fluorophores.
-
Application in Drug Development: Studying GPCR Signaling with FRET
Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, including those involved in G-protein coupled receptor (GPCR) signaling. By genetically encoding FRET-based biosensors into cells, researchers can monitor the real-time dynamics of second messengers like cyclic AMP (cAMP) in response to drug candidates.[2][5]
A common FRET pair for biosensors is mCerulean (a cyan fluorescent protein, the donor) and mCitrine (a yellow fluorescent protein, the acceptor).[6] In a cAMP biosensor, these fluorescent proteins are linked by a cAMP-binding domain. In the absence of cAMP, the biosensor is in a "closed" conformation, bringing mCerulean and mCitrine into close proximity, resulting in high FRET. Upon GPCR activation and subsequent cAMP production, cAMP binds to the biosensor, causing a conformational change that separates the fluorescent proteins, leading to a decrease in FRET.
Experimental Workflow for FRET-based cAMP Measurement
This protocol outlines the general steps for measuring cAMP dynamics in living cells using a genetically encoded FRET biosensor.
Materials and Reagents:
-
Mammalian cell line of interest
-
Expression plasmid encoding the FRET-based cAMP biosensor
-
Transfection reagent
-
Cell culture medium and supplements
-
Imaging medium (e.g., HBSS)
-
GPCR agonist/antagonist compounds
-
Fluorescence microscope equipped for live-cell imaging with appropriate filter sets for the FRET pair and environmental control (temperature, CO₂)
Procedure:
-
Cell Culture and Transfection:
-
Plate cells in imaging-compatible dishes (e.g., glass-bottom dishes).
-
Transfect the cells with the cAMP biosensor plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow 24-48 hours for biosensor expression.
-
-
Live-Cell Imaging Setup:
-
Replace the culture medium with imaging medium.
-
Mount the dish on the fluorescence microscope stage within an environmentally controlled chamber.
-
-
Baseline FRET Measurement:
-
Identify cells expressing the biosensor.
-
Acquire a series of baseline images in both the donor and acceptor emission channels upon donor excitation.
-
-
Compound Stimulation:
-
Add the GPCR agonist or antagonist to the imaging dish at the desired concentration.
-
Continue acquiring images in both channels to monitor the change in FRET over time.
-
-
Data Analysis:
-
For each time point, calculate the ratio of acceptor emission to donor emission (FRET ratio).
-
Plot the change in FRET ratio over time to visualize the cAMP dynamics in response to the compound.
-
This technical guide provides a foundational understanding of UV-excitable fluorophores and their application in key research and drug development workflows. By understanding the core principles and following detailed protocols, researchers can effectively leverage these powerful tools to advance their scientific discoveries.
References
- 1. Physical Properties That Define Fluorescence | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Quantitative Measurement of cAMP Concentration Using an Exchange Protein Directly Activated by a cAMP-Based FRET-Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Fluorescence Microscopy with Deep UV, Near UV, and Visible Excitation for In Situ Detection of Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring spatiotemporal cAMP dynamics within an endogenous signaling compartment using FluoSTEP-ICUE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cAMP biosensors applied in molecular pharmacological studies of G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
basic characteristics of blue fluorescent probes
An In-depth Technical Guide on the Core Characteristics of Blue Fluorescent Probes
Introduction
Fluorescent probes are indispensable tools in modern biological and biomedical research, enabling the visualization and quantification of molecular processes within complex biological systems.[1] Among the spectral classes of these probes, blue fluorescent probes, which typically absorb ultraviolet (UV) or near-UV light and emit in the 400-500 nm range, hold a unique position.[2] They serve as crucial components in multicolor imaging experiments and as effective Förster Resonance Energy Transfer (FRET) donors for green and yellow fluorescent proteins.[3][4]
This guide provides a comprehensive overview of the fundamental characteristics of blue fluorescent probes, focusing on their photophysical properties, common applications, and the experimental methodologies required for their effective use. It is intended for researchers, scientists, and drug development professionals who utilize fluorescence-based techniques.
Core Photophysical Characteristics
The utility of a fluorescent probe is defined by its photophysical properties. These characteristics determine its brightness, stability, and suitability for specific applications and instrumentation.
Excitation and Emission Spectra
A fluorophore absorbs light energy at a specific range of wavelengths, known as its excitation spectrum, and subsequently re-emits light at a longer wavelength range, its emission spectrum.[1][5] The wavelength at which the highest absorption occurs is the excitation maximum (λ_ex), and the wavelength of peak emission is the emission maximum (λ_em). The difference between these two maxima is termed the Stokes Shift.[2] A larger Stokes shift is often desirable as it simplifies the separation of emission light from scattered excitation light, improving the signal-to-noise ratio.
Quantum Yield (Φ)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[6] A quantum yield of 1.0 (or 100%) signifies that every absorbed photon results in an emitted photon, representing maximum brightness.[6] Probes with higher quantum yields are brighter and more easily detected. For example, the blue fluorescent protein variant Azurite has a significantly enhanced quantum yield of 0.55 compared to its predecessors.[4]
Fluorescence Lifetime (τ)
Fluorescence lifetime is the average time a fluorophore spends in the excited state before returning to the ground state by emitting a photon.[7] This property is typically on the nanosecond scale and is often independent of the probe's concentration. Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful technique that utilizes the fluorescence lifetime to probe the local environment of a fluorophore, providing insights into factors like viscosity, ion concentration, and molecular binding.[7][8]
Photostability
Photostability refers to a fluorophore's resistance to photobleaching, an irreversible process where the molecule loses its ability to fluoresce upon repeated excitation.[9] Low photostability limits the duration of imaging experiments and the intensity of excitation light that can be used. Significant efforts in probe development have focused on enhancing photostability. For instance, mTagBFP2 is 1.2-fold and 1.7-fold more photostable than its predecessor mTagBFP in widefield and confocal microscopy, respectively.[10]
Types of Blue Fluorescent Probes
Blue fluorescent probes can be broadly categorized into two main classes: genetically encoded fluorescent proteins and synthetic small-molecule dyes.
Genetically Encoded Probes (Blue Fluorescent Proteins)
The first blue fluorescent proteins (BFPs) were derived from the Aequorea victoria green fluorescent protein (GFP).[3] A key mutation, replacing tyrosine at position 66 with histidine (Y66H), shifts the emission from green to blue.[3][4] Subsequent research has led to the development of numerous improved variants with enhanced brightness, monomeric behavior, and photostability.[4][10] These probes can be genetically fused to a protein of interest, enabling the tracking of its expression and localization in living cells.[11]
Table 1: Photophysical Properties of Common Blue Fluorescent Proteins
| Probe Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Relative Photostability |
|---|---|---|---|---|
| BFP (original) | 384 | 448 | 0.34[4] | Low[4] |
| EBFP2 | 386 | 448 | ~0.45[3] | 550x higher than EBFP[3] |
| Azurite | 384 | 448 | 0.55[4] | 40-fold higher than BFP[4] |
| mTagBFP | 399 | 456 | ~0.63[3] | Moderate[10] |
| mTagBFP2 | 401 | 456 | ~0.63[10] | High; 1.7x higher than mTagBFP[10] |
Synthetic Small-Molecule Probes
Synthetic probes are organic dyes designed for specific applications. They often offer high brightness, excellent photostability, and the ability to be chemically modified for targeting specific cellular components or sensing particular analytes.[12][13] Examples include coumarin derivatives and probes like DAPI and Hoechst, which are widely used as nuclear counterstains.[2]
Table 2: Photophysical Properties of Common Synthetic Blue Fluorescent Dyes
| Probe Name | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Common Application |
|---|---|---|---|---|
| Alexa Fluor 350 | 346 | 442 | 96 | Bioconjugation |
| DAPI | 358 | 461 | 103 | DNA Staining (Nucleus) |
| Hoechst 33342 | 350 | 461 | 111 | DNA Staining (Live-Cell Nucleus) |
| Biosearch Blue | 352 | 447 | 95 | General Labeling[14] |
| 7-Hydroxy-4-methylcoumarin | 352 | 447 | 95 | pH sensing, Enzyme assays[14] |
Methodologies and Logical Workflows
The effective use of blue fluorescent probes requires robust experimental design and an understanding of the underlying principles of fluorescence detection.
Principle of Fluorescence
The process of fluorescence is often depicted using a Jablonski diagram. A molecule in its ground electronic state (S₀) absorbs a photon, promoting it to an excited singlet state (S₁). Following a brief period of vibrational relaxation, the molecule returns to the ground state, releasing the absorbed energy as a photon of lower energy (longer wavelength).
Caption: Simplified Jablonski diagram illustrating fluorescence excitation and emission.
Logical Pathway of BFP Development
The creation of blue fluorescent proteins from their green precursors is a prime example of rational protein engineering. By targeting specific amino acid residues within the chromophore environment, the spectral properties can be systematically altered.
References
- 1. researchgate.net [researchgate.net]
- 2. Blue fluorogenic probes for cell plasma membranes fill the gap in multicolour imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A short guide on blue fluorescent proteins: limits and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescent Probes | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Quantum yield - Wikipedia [en.wikipedia.org]
- 7. Fluorescence lifetime imaging microscopy of flexible and rigid dyes probes the biophysical properties of synthetic and biological membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Investigations on Average Fluorescence Lifetimes for Visualizing Multi-Exponential Decays [frontiersin.org]
- 9. blog.addgene.org [blog.addgene.org]
- 10. An Enhanced Monomeric Blue Fluorescent Protein with the High Chemical Stability of the Chromophore | PLOS One [journals.plos.org]
- 11. Summary: Designing a Fluorescence Microscopy Experiment [ibiology.org]
- 12. Lessons in Organic Fluorescent Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.aip.org [pubs.aip.org]
- 14. Spectrum [Biosearch Blue] | AAT Bioquest [aatbio.com]
Marina Blue Dye: A Technical Guide to Solubility and Solvent Compatibility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marina Blue is a fluorescent dye belonging to the coumarin family, characterized by its bright blue emission under ultraviolet (UV) excitation. Its photophysical properties make it a valuable tool in various biological and chemical applications, including fluorescence microscopy, flow cytometry, and as a component in fluorescent probes. A critical aspect of employing this compound in experimental and developmental workflows is a thorough understanding of its solubility and compatibility with a range of solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound and its derivatives, along with detailed experimental protocols for assessing solubility.
Core Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀F₂N₂O₄ | --INVALID-LINK--1 |
| Molecular Weight | 284.22 g/mol | [2](2) |
| Excitation Maximum (Ex) | 365 nm | [2](2) |
| Emission Maximum (Em) | 460 nm | [2](2) |
Solubility Data
Precise quantitative solubility data for this compound dye in a wide range of organic solvents is not extensively published in publicly available literature. However, based on product datasheets and related documents, the following qualitative solubility information has been compiled. It is important to note that the solubility of fluorescent dyes can be influenced by factors such as purity, crystalline form, temperature, and the presence of contaminants.
Table 1: Qualitative Solubility of this compound and its NHS Ester Derivative
| Solvent | This compound | This compound NHS Ester |
| Polar Aprotic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | May dissolve (in most cases)[3](3) | Soluble[4](4) |
| Dimethylformamide (DMF) | May dissolve (in some cases)[3](3) | Soluble[4](4) |
| Polar Protic Solvents | ||
| Water (H₂O) | May dissolve (in some cases)[3](3) | Not Reported |
| Ethanol | May dissolve (in some cases)[3](3) | Not Reported |
Experimental Protocols
For researchers requiring precise quantitative solubility data for their specific experimental conditions, the following protocol outlines a general method for determining the solubility of this compound dye.
Protocol 1: Determination of this compound Solubility
1. Objective: To determine the saturation solubility of this compound dye in a specific solvent at a defined temperature.
2. Materials:
- This compound dye (solid)
- Solvent of interest (e.g., DMSO, DMF, water, ethanol)
- Analytical balance (accurate to at least 0.1 mg)
- Vortex mixer
- Thermostatic shaker or water bath
- Centrifuge
- Spectrophotometer or spectrofluorometer
- Volumetric flasks and pipettes
- Syringe filters (0.2 µm pore size, compatible with the solvent)
3. Procedure:
- Preparation of Supersaturated Solution:
- Accurately weigh an excess amount of this compound dye (e.g., 10 mg) and transfer it to a clean, dry vial.
- Add a known volume of the solvent of interest (e.g., 1 mL) to the vial.
- Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution.
- Equilibration:
- Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
- Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that saturation is reached. The solution should have visible undissolved solid at the bottom.
- Separation of Saturated Solution:
- After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.
- Sample Preparation for Analysis:
- Carefully withdraw a known volume of the clear supernatant using a pipette, being cautious not to disturb the pellet.
- Filter the supernatant through a 0.2 µm syringe filter to remove any remaining micro-particulates.
- Prepare a series of dilutions of the filtered saturated solution in the same solvent.
- Quantification:
- Spectrophotometry: Measure the absorbance of the diluted solutions at the absorbance maximum (λ_max) of this compound (approximately 365 nm).
- Spectrofluorometry: Measure the fluorescence emission of the diluted solutions at the emission maximum (λ_em) of this compound (approximately 460 nm) after excitation at the excitation maximum (λ_ex).
- Create a standard curve by plotting absorbance or fluorescence intensity versus the concentration of known standards of this compound.
- Calculation:
- Using the standard curve, determine the concentration of this compound in the diluted saturated solutions.
- Calculate the concentration of the original saturated solution, taking into account the dilution factors.
- Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).
4. Notes:
- Ensure the syringe filter material is compatible with the solvent being used to avoid introducing contaminants.
- Perform the experiment in triplicate to ensure the reproducibility of the results.
- The pH of aqueous solutions can significantly impact the solubility and fluorescence of coumarin dyes; therefore, it is crucial to control and report the pH of aqueous solvents.
Mandatory Visualizations
Experimental Workflow for Flow Cytometry Staining
The following diagram illustrates a typical workflow for staining cells with a this compound-conjugated antibody for analysis by flow cytometry.
Caption: Workflow for cell staining with a this compound conjugate for flow cytometry.
Logical Relationship for Solubility Testing
The following diagram outlines the decision-making process for selecting an appropriate solvent for this compound based on initial solubility tests.
Caption: Decision tree for selecting a suitable solvent for this compound.
Conclusion
This technical guide provides essential information regarding the solubility and solvent compatibility of this compound dye. While comprehensive quantitative data remains limited in public domains, the provided qualitative information and experimental protocols offer a solid foundation for researchers to effectively utilize this versatile fluorophore. The successful application of this compound is contingent upon careful consideration of its solubility in the chosen solvent system to ensure optimal performance and reproducible results. It is strongly recommended that researchers perform their own solubility tests for their specific lots of dye and experimental conditions.
References
safety and handling of Marina blue compound
An In-depth Technical Guide on the Safety and Handling of Marina Blue Compound
This technical guide provides comprehensive information on the safety, handling, and experimental use of this compound, a fluorescent dye from the coumarin family. It is intended for researchers, scientists, and drug development professionals who utilize this fluorophore in their work. This compound is notable for its bright blue fluorescence, which is particularly strong even at neutral pH, making it a valuable tool in biological imaging and labeling.
Compound Identification and Properties
This compound is a 6,8-difluoro-7-hydroxycoumarin derivative. For biochemical applications, it is commonly supplied as an amine-reactive succinimidyl ester (SE), which allows for covalent labeling of proteins and other molecules with primary amine groups.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Chemical Name (Succinimidyl Ester) | This compound™ succinimidyl ester | |
| CAS Number (Succinimidyl Ester) | 215868-29-4 | [1] |
| Molecular Formula (Succinimidyl Ester) | C₁₆H₁₁F₂NO₇ | |
| Molecular Weight (Succinimidyl Ester) | 367.26 g/mol | |
| Excitation Maximum (λex) | ~365 nm | [2][3][4] |
| Emission Maximum (λem) | ~460 nm | [2][3][4] |
| Appearance | Lyophilized solid | [5] |
| Solubility | Soluble in anhydrous DMSO or DMF | [6] |
Safety and Handling
Hazard Identification
The primary hazards are associated with the amine-reactive nature of the succinimidyl ester and the potential for irritation or sensitization from the dye itself. As with any chemical compound, it should be handled with care, assuming it is potentially harmful.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles should be worn at all times.
-
Hand Protection: Nitrile or other suitable chemical-resistant gloves are required.
-
Body Protection: A standard laboratory coat should be worn.
Handling and Storage
-
Storage: Upon receipt, store the lyophilized product at -20°C, protected from light and moisture.[7] A desiccator can be used to further prevent degradation.
-
Handling: Equilibrate the vial to room temperature before opening to prevent moisture condensation.[7] Prepare solutions immediately before use, as the succinimidyl ester is not stable in solution, especially in the presence of moisture.
-
Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste. Avoid generating dust from the lyophilized powder.
Table 2: General Safety and Handling Summary
| Precaution Category | Guideline |
| Exposure Controls | Use in a well-ventilated area or a chemical fume hood. |
| Ingestion | Do not ingest. Wash hands thoroughly after handling. |
| Inhalation | Avoid inhaling dust from the lyophilized powder. |
| Skin Contact | Avoid contact with skin. In case of contact, wash immediately with soap and water. |
| Eye Contact | Avoid contact with eyes. In case of contact, rinse immediately with plenty of water. |
| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |
Experimental Protocols
This compound succinimidyl ester is primarily used for the covalent labeling of primary amines on proteins, peptides, and amine-modified oligonucleotides. The following is a general protocol for protein labeling.
Reagent Preparation
-
Protein Solution: Prepare the protein to be labeled in an amine-free buffer, such as 0.1 M sodium bicarbonate or 50 mM sodium borate, at a pH of 8.3-8.5.[6] The protein concentration should ideally be 2-10 mg/mL.[6] Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they will compete with the labeling reaction.[6]
-
Dye Solution: Immediately before use, dissolve the this compound succinimidyl ester in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 1-10 mg/mL.[6][8] Vortex to ensure the dye is fully dissolved.
Protein Labeling Reaction
The following diagram illustrates the workflow for a typical protein conjugation experiment.
Detailed Protocol Steps
-
Initiate Reaction: While gently stirring the protein solution, slowly add the calculated volume of the this compound SE solution. A starting point for optimization is a molar ratio of dye to protein between 5:1 and 20:1.[6]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[8]
-
Quenching (Optional): The reaction can be stopped by adding a final concentration of 50-100 mM Tris-HCl or glycine.
-
Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography (e.g., Sephadex G-25) column equilibrated with a suitable buffer like Phosphate-Buffered Saline (PBS).[9] The first colored fraction to elute is the labeled protein.
Calculating the Degree of Labeling (DOL)
The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of this compound (~365 nm, A₃₆₅).
-
Calculate the protein concentration, correcting for the absorbance of the dye at 280 nm.
-
Calculate the DOL using the Beer-Lambert law. The specific extinction coefficients for this compound and the correction factor at 280 nm would be required from the manufacturer for an exact calculation.
Mechanism of Action
The "mechanism of action" for this compound succinimidyl ester is a chemical reaction rather than a biological signaling pathway. The succinimidyl ester group is highly reactive towards nucleophilic primary amines found on proteins (N-terminus and ε-amino groups of lysine residues).
The reaction results in the formation of a stable, covalent amide bond, linking the fluorophore to the target molecule.
The fluorescence of the coumarin core is pH-sensitive in many derivatives, but the difluoro substitutions on this compound lower its pKa, resulting in strong fluorescence that is less sensitive to pH changes in the physiological range.[2][4] This property makes it a robust fluorescent reporter for a wide variety of biological applications.
References
- 1. 215868-29-4_CAS号:215868-29-4_CAS No.:215868-29-4 - 化源网 [chemsrc.com]
- 2. scribd.com [scribd.com]
- 3. scribd.com [scribd.com]
- 4. Fatty Acid Analogs and Phospholipids—Section 13.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. tcd.ie [tcd.ie]
- 6. benchchem.com [benchchem.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
Methodological & Application
Application Notes and Protocols: Marina Blue™ Succinimidyl Ester for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marina Blue™ succinimidyl ester is an amine-reactive fluorescent dye that serves as a valuable tool for covalently labeling proteins and other biomolecules.[1][2] This bright blue fluorophore is particularly useful in a variety of biological applications, including fluorescence microscopy, flow cytometry, and immunochemical assays. The succinimidyl ester (SE) moiety readily reacts with primary amino groups, such as the ε-amino group of lysine residues on the surface of proteins, to form a stable amide bond.[3][4][5] This protocol provides a detailed methodology for the successful conjugation of this compound™ succinimidyl ester to proteins.
Chemical Properties of this compound™ Succinimidyl Ester:
| Property | Value |
| Excitation Maximum (Ex) | ~365 nm[6] |
| Emission Maximum (Em) | ~460 nm[6] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester[3][7] |
| Target Functional Group | Primary amines (-NH₂)[3][5][7] |
| Resulting Bond | Stable amide linkage[4][8][9] |
Reaction Mechanism
The labeling reaction involves the nucleophilic attack of a primary amine from the protein on the carbonyl carbon of the succinimidyl ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).[5] The reaction is highly pH-dependent, with optimal labeling occurring in slightly basic conditions (pH 8.3-8.5).[3][7] At this pH, the primary amines are sufficiently deprotonated and nucleophilic, while the hydrolysis of the succinimidyl ester is minimized.
Caption: Reaction of this compound™ NHS ester with a protein's primary amine.
Experimental Protocols
Materials Required
-
Protein to be labeled (in an amine-free buffer)
-
This compound™ succinimidyl ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[3][7][8]
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5[3][4][7]
-
Quenching Solution: 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25) or dialysis equipment[10]
-
Spectrophotometer
Protocol for Protein Labeling
This protocol is optimized for labeling 1 mg of an IgG antibody but can be scaled accordingly. For optimal results, the protein concentration should be at least 2 mg/mL.[4][8][11]
1. Preparation of Protein Solution: a. Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL.[4][8] b. Ensure the protein solution is free of amine-containing substances like Tris or glycine, as they will compete with the labeling reaction.[4][11] If necessary, dialyze the protein against the Reaction Buffer.
2. Preparation of this compound™ Stock Solution: a. Allow the vial of this compound™ succinimidyl ester to equilibrate to room temperature before opening.[8] b. Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF.[8] This solution should be prepared immediately before use as the reactive dye is not stable in solution for extended periods.[8][9]
3. Labeling Reaction: a. While gently stirring, slowly add the calculated amount of this compound™ stock solution to the protein solution. b. The optimal molar ratio of dye to protein can vary, so it is recommended to test a range of ratios (e.g., 10:1, 20:1, 40:1) to determine the ideal degree of labeling.[12] c. Incubate the reaction for 1 hour at room temperature with continuous stirring.[9]
4. Quenching the Reaction (Optional): a. To stop the labeling reaction, add a quenching solution such as hydroxylamine or Tris-HCl to a final concentration of 50-100 mM. b. Incubate for 30-60 minutes at room temperature.[9]
5. Purification of the Labeled Protein: a. Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).[10] b. Alternatively, the conjugate can be purified by extensive dialysis.[11] c. The labeled protein will typically elute first from the column.
Caption: Experimental workflow for protein labeling with this compound™.
Determination of the Degree of Labeling (DOL)
The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of this compound™ (~365 nm, Aₘₐₓ).
-
Calculate the concentration of the protein using the following formula, which corrects for the absorbance of the dye at 280 nm:
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
-
CF is the correction factor (A₂₈₀ of the free dye / Aₘₐₓ of the free dye). This value is typically provided by the dye manufacturer.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the concentration of the dye using the Beer-Lambert law:
Dye Concentration (M) = Aₘₐₓ / ε_dye
-
ε_dye is the molar extinction coefficient of this compound™ at its absorbance maximum.
-
-
Calculate the Degree of Labeling (DOL):
DOL = Dye Concentration (M) / Protein Concentration (M)
Recommended Labeling Parameters:
| Parameter | Recommended Value | Notes |
| Protein Concentration | 2-20 mg/mL[8] | Higher concentrations generally lead to greater labeling efficiency.[4] |
| Reaction Buffer pH | 8.3 - 8.5[3][7] | Critical for efficient reaction with primary amines. |
| Dye:Protein Molar Ratio | 10:1 to 40:1[12] | This should be optimized for each specific protein. |
| Incubation Time | 1 hour[9] | Can be adjusted based on the reactivity of the protein. |
| Incubation Temperature | Room Temperature[9] |
Storage and Handling
-
Store the this compound™ succinimidyl ester desiccated and protected from light at -20°C.[1]
-
Once dissolved in DMSO or DMF, the reactive dye solution should be used immediately.[8][9]
-
Labeled protein conjugates should be stored at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C or -80°C.[4] The addition of a stabilizing protein like BSA and a bacteriostatic agent like sodium azide is also recommended for long-term storage.[4]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling | - Protein concentration is too low.- Reaction pH is not optimal.- Presence of competing amine-containing substances.- Hydrolyzed reactive dye. | - Concentrate the protein to at least 2 mg/mL.[4][11]- Ensure the reaction buffer is at pH 8.3-8.5.[3][7]- Dialyze the protein against an amine-free buffer.[11]- Prepare a fresh stock solution of the reactive dye.[8][9] |
| Protein Precipitation | - High degree of labeling can alter protein solubility.- The labeling reaction buffer is at the isoelectric point of the protein.[12] | - Reduce the dye:protein molar ratio.- Change the pH of the reaction buffer. |
| High Background Fluorescence | - Incomplete removal of unreacted dye. | - Repeat the purification step or use a column with a larger bed volume. |
References
- 1. biotium.com [biotium.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. biotium.com [biotium.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. This compound Fluorescent Dye Oligonculeotide Labeling [biosyn.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - IN [thermofisher.com]
- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
Application Notes and Protocols for Marina Blue DHPE in Lipid Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to Marina Blue DHPE
This compound™ 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine (this compound™ DHPE) is a fluorescently labeled phospholipid used extensively in lipid research.[1][2][3] The headgroup of the DHPE lipid is labeled with the this compound fluorophore, which exhibits excitation and emission maxima in the blue region of the spectrum.[1][2] This probe is particularly valuable for studying membrane dynamics, including lipid mixing during membrane fusion events. Its fluorescence is sensitive to the local environment, making it an excellent tool for fluorescence resonance energy transfer (FRET) studies and de-quenching assays.[4]
Key Applications
-
Membrane Fusion Assays: Monitoring the dilution of this compound DHPE upon the fusion of labeled and unlabeled liposomes, leading to fluorescence de-quenching.[4]
-
FRET-based Assays: Serving as a FRET donor in combination with a suitable acceptor, such as NBD-PE, to study lipid proximity and mixing.[4]
-
Liposome Labeling: Incorporation into liposomal membranes to create fluorescently tagged vesicles for trafficking and interaction studies.[5][6][7]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound DHPE:
| Property | Value | Reference Solvent |
| Excitation Maximum | ~365 nm | Methanol |
| Emission Maximum | ~460 nm | Methanol |
| Molecular Weight | 944.13 g/mol | N/A |
| Extinction Coefficient | 18,500 cm⁻¹M⁻¹ at 366 nm | 0.2 M KOH/MeOH |
Data sourced from multiple product specification sheets.[1][8][9]
Experimental Protocols
Protocol 1: Preparation of this compound DHPE-Labeled Liposomes
This protocol describes the preparation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) incorporating this compound DHPE.
Materials and Reagents:
-
Primary phospholipid (e.g., DOPC, POPC)
-
Cholesterol (optional)
-
This compound DHPE
-
Chloroform
-
Hydration buffer (e.g., 20 mM HEPES, 100 mM KCl, pH 7.4)
-
Argon or Nitrogen gas
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Glass vials
Methodology:
-
Lipid Film Preparation:
-
In a clean glass vial, combine the desired lipids in chloroform. A typical molar ratio for labeled liposomes is 54:45:1 of primary phospholipid:cholesterol:this compound DHPE.[6]
-
For FRET studies, a common ratio is 98.5:1:0.5 of primary phospholipid:NBD-PE:this compound DHPE.
-
Evaporate the chloroform under a gentle stream of argon or nitrogen gas to form a thin lipid film on the bottom of the vial.
-
To ensure complete removal of the solvent, place the vial under a vacuum for at least 1-2 hours.
-
-
Hydration:
-
Add the desired volume of hydration buffer to the lipid film.
-
Hydrate the lipid film by vortexing the vial for several minutes. The solution will become milky, indicating the formation of multilamellar vesicles (MLVs).
-
-
Extrusion (for LUV formation):
-
Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension to a syringe and pass it through the extruder multiple times (typically 11-21 passes). This process will generate LUVs with a uniform size distribution.
-
-
Storage:
-
Store the prepared liposomes at 2-8°C and protect them from light. They are typically stable for several months.[6]
-
Diagram: Liposome Preparation Workflow
Caption: Workflow for preparing this compound DHPE-labeled liposomes.
Protocol 2: Lipid Mixing (Fusion) Assay using Fluorescence De-quenching
This protocol outlines a method to monitor membrane fusion by measuring the increase in this compound DHPE fluorescence upon dilution into an unlabeled liposome population.
Materials and Reagents:
-
This compound DHPE-labeled liposomes (prepared as in Protocol 1)
-
Unlabeled liposomes (prepared similarly but without the fluorescent lipid)
-
Fusion buffer (experiment-dependent, e.g., HEPES buffer with or without Ca²⁺)
-
Fluorometer with temperature control
-
Triton X-100 (10% v/v solution)
Methodology:
-
Assay Setup:
-
In a fluorescence cuvette, add the unlabeled liposomes at a final lipid concentration of approximately 450 µM.
-
Place the cuvette in the fluorometer and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
-
Initiating the Assay:
-
Add the this compound DHPE-labeled liposomes to the cuvette at a final lipid concentration of approximately 50 µM (a 9:1 ratio of unlabeled to labeled liposomes is common).
-
Immediately start monitoring the fluorescence intensity.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength to ~365 nm and the emission wavelength to ~460 nm.[1]
-
Record the fluorescence intensity over time. An increase in fluorescence indicates lipid mixing and, therefore, membrane fusion.
-
-
Data Normalization:
-
At the end of the experiment, add a small volume of 10% Triton X-100 to the cuvette to completely disrupt all liposomes. This will result in the maximum possible fluorescence signal (infinite dilution).
-
The percentage of fluorescence de-quenching (%FDQ) can be calculated using the following formula:
%FDQ = [(Ft - F0) / (Fmax - F0)] * 100
Where:
-
Ft is the fluorescence at a given time t.
-
F0 is the initial fluorescence.
-
Fmax is the maximum fluorescence after adding Triton X-100.
-
Diagram: Principle of Fluorescence De-quenching Assay
Caption: Fusion leads to probe dilution and increased fluorescence.
Protocol 3: FRET-based Lipid Mixing Assay (with NBD-PE)
This protocol describes a lipid mixing assay using this compound DHPE as the FRET donor and NBD-PE as the acceptor. Fusion of labeled and unlabeled liposomes leads to an increase in the donor-to-acceptor distance, causing a decrease in FRET efficiency and an increase in donor (this compound) fluorescence.
Materials and Reagents:
-
Liposomes co-labeled with this compound DHPE and NBD-PE (e.g., 0.5 mol% of each).
-
Unlabeled liposomes.
-
Fusion buffer.
-
Fluorometer capable of measuring dual emissions.
Methodology:
-
Assay Setup:
-
Similar to the de-quenching assay, mix labeled and unlabeled liposomes in a cuvette (e.g., a 1:9 ratio).
-
-
Fluorescence Measurement:
-
Excite the this compound DHPE at its excitation maximum (~365 nm).
-
Simultaneously monitor the emission of both this compound DHPE (~460 nm) and NBD-PE (~530 nm).
-
Upon fusion, the fluorescence of this compound DHPE will increase, while the sensitized emission of NBD-PE will decrease due to the reduced FRET efficiency.
-
-
Data Analysis:
-
The change in the ratio of donor to acceptor fluorescence intensity can be used to quantify the extent of lipid mixing. An increase in the this compound / NBD fluorescence ratio indicates fusion.
-
Diagram: FRET-based Fusion Assay Principle
Caption: Fusion increases donor-acceptor distance, reducing FRET.
References
- 1. Simultaneous lipid and content mixing assays for in vitro reconstitution studies of synaptic vesicle fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FRET-Based Assay for the Quantification of Extracellular Vesicles and Other Vesicles of Complex Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tribioscience.com [tribioscience.com]
- 4. Lipid Mixing and Content Release in Single-Vesicle, SNARE-Driven Fusion Assay with 1–5 ms Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Advantages of Quantitative Analysis of Depth-Dependent Fluorescence Quenching: Case Study of BAX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence quenching and dequenching analysis of RNA interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A lipid mixing assay to accurately quantify the fusion of outer membrane vesicles - PMC [pmc.ncbi.nlm.nih.gov]
Marina Blue: Application Notes and Protocols for Flow Cytometry Panel Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marina Blue is a fluorescent dye that is excited by ultraviolet (UV) light and emits in the blue region of the spectrum.[1][2] This unique spectral profile makes it a valuable tool for multicolor flow cytometry panel design, particularly when seeking to expand the number of parameters in a panel by utilizing the UV laser. This document provides detailed application notes and protocols for the effective incorporation of this compound into flow cytometry experiments.
Spectral Properties and Data Presentation
Careful consideration of a fluorochrome's spectral properties is paramount for successful panel design. This compound is optimally excited by a UV laser (approximately 355-365 nm) and has its peak emission in the blue channel.[1][2][3][4][5]
Table 1: Spectral Characteristics of this compound
| Property | Wavelength (nm) |
| Excitation Maximum | ~365[2][3][4][5] |
| Emission Maximum | ~460[2][3][4][5] |
| Common Laser Line | 355[2] |
| Common Emission Filter | 450/50[2] |
Table 2: Brightness and Photophysical Characteristics of this compound
| Property | Value |
| Brightness Indicator | Dim |
| Quantum Yield | 0.89[6] |
| Extinction Coefficient (ε) | 18,700 cm⁻¹M⁻¹[6] |
| Brightness Intensity* | 16,643[6] |
*Brightness intensity is calculated as (Extinction Coefficient * Quantum Yield) / 1000. This value is a relative measure and can be influenced by instrument settings and conjugation.
Panel Design Considerations with this compound
When incorporating this compound into a multicolor panel, several key factors must be addressed to ensure optimal data quality.
1. Brightness and Antigen Density: this compound is generally considered a dim fluorophore. Therefore, it is best suited for the detection of highly expressed antigens.[7] Assigning this compound to antibodies targeting antigens with low or unknown expression levels may result in poor signal resolution.
2. Minimizing Spectral Overlap: While this compound's excitation by the UV laser separates it from many commonly used fluorochromes excited by blue, yellow-green, or red lasers, potential spillover into adjacent channels should be carefully managed.[7][8][9]
-
Spillover into the Violet Laser Channels: The emission of this compound may overlap with fluorochromes excited by the violet (405 nm) laser, such as Brilliant Violet™ 421 or Pacific Blue™. Careful compensation is required.
-
Instrumentation: The specific laser and filter configuration of your flow cytometer will significantly impact spectral overlap.[9][10] It is crucial to consult your instrument's specifications.
3. Controls:
-
Compensation Controls: Single-stained compensation controls are essential for each fluorophore in the panel, including this compound, to accurately calculate and correct for spectral overlap.[9][10]
-
Fluorescence Minus One (FMO) Controls: FMO controls are critical for determining the spread of fluorescence from other channels into the this compound detector and for setting accurate gates.[10]
Experimental Protocols
This section provides a general protocol for cell surface and intracellular staining using a this compound-conjugated antibody. Note: This is a template and should be optimized for your specific cell type, antigen, and experimental conditions.
Protocol 1: Cell Surface Staining
Materials:
-
Cells of interest (single-cell suspension)
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
This compound-conjugated primary antibody
-
Other fluorochrome-conjugated antibodies for the panel
-
Viability dye (compatible with UV excitation if necessary)
-
Fc block (optional, to reduce non-specific binding)
-
5 mL polystyrene tubes
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of your cells of interest. Ensure cell viability is high.
-
Cell Counting: Count the cells and adjust the concentration to 1 x 10⁷ cells/mL in Flow Cytometry Staining Buffer.
-
Fc Blocking (Optional): If your cells express Fc receptors, incubate with an Fc blocking reagent for 10-15 minutes at 4°C.
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into each tube.
-
Add the predetermined optimal concentration of the this compound-conjugated antibody and other antibodies in your panel.
-
Vortex gently and incubate for 20-30 minutes at 4°C, protected from light.
-
-
Washing:
-
Add 2 mL of Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Decant the supernatant.
-
Repeat the wash step.
-
-
Resuspension: Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer equipped with a UV laser.
Protocol 2: Intracellular Staining (e.g., for Cytokines or Transcription Factors)
Materials:
-
All materials from Protocol 1
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., saponin-based buffer)
Procedure:
-
Cell Surface Staining: Follow steps 1-5 of Protocol 1.
-
Fixation:
-
After the final wash, resuspend the cell pellet in 100 µL of Fixation Buffer.
-
Incubate for 15-20 minutes at room temperature, protected from light.
-
-
Washing:
-
Add 2 mL of Permeabilization Buffer to each tube.
-
Centrifuge at 500-600 x g for 5 minutes at 4°C.
-
Decant the supernatant.
-
-
Intracellular Staining:
-
Resuspend the cell pellet in 100 µL of Permeabilization Buffer.
-
Add the predetermined optimal concentration of the this compound-conjugated intracellular antibody.
-
Vortex gently and incubate for 30-45 minutes at room temperature, protected from light.
-
-
Washing:
-
Add 2 mL of Permeabilization Buffer to each tube.
-
Centrifuge at 500-600 x g for 5 minutes at 4°C.
-
Decant the supernatant.
-
-
Resuspension: Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer.
Visualization of Workflows and Concepts
Experimental Workflow for Cell Surface Staining
Caption: Workflow for cell surface staining with this compound.
Logical Relationship in Panel Design
Caption: Matching fluorochrome brightness to antigen density.
Signaling Pathway Application Example
While this compound can be used for any surface or intracellular marker with high expression, its inclusion in panels for studying signaling pathways can be advantageous by freeing up space on other lasers for key phospho-specific antibodies often conjugated to brighter fluorochromes.
Consider a simplified T-cell activation pathway. A researcher might want to identify a specific T-cell subset while simultaneously measuring an early signaling event like ZAP70 phosphorylation.
Caption: T-cell signaling with this compound for subset identification.
In this example, using the relatively dim this compound for the abundant CD4 marker allows for the use of a bright fluorochrome like PE for the critical, and often less abundant, phosphorylated ZAP70.
Conclusion
This compound is a valuable addition to the flow cytometrist's toolkit, enabling the expansion of multicolor panels through the use of the UV laser. By understanding its spectral properties, particularly its dim nature, and by carefully designing panels with appropriate controls, researchers can successfully integrate this compound to gain deeper insights into complex biological systems.
References
- 1. Guidelines for the use of flow cytometry and cell sorting in immunological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. biotech.illinois.edu [biotech.illinois.edu]
- 4. chromatwist.com [chromatwist.com]
- 5. Journal Club: An Evaluation of Dyes for Tracking Cell Proliferation by Flow and Image Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. bu.edu [bu.edu]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Designing a multicolour flow cytometry protocol | Abcam [abcam.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Immunofluorescence Staining with Marina Blue Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Marina Blue conjugates for immunofluorescence (IF) staining. This document includes the spectral properties of this compound, detailed protocols for antibody conjugation and immunofluorescence staining, and troubleshooting guidelines to help researchers achieve optimal results.
Introduction to this compound
This compound is a blue-emitting fluorophore commonly used in fluorescence microscopy and flow cytometry.[1] Its excitation and emission spectra make it a suitable candidate for multiplexing experiments with green and red fluorophores. When choosing a fluorophore for immunofluorescence, it is crucial to consider its spectral characteristics, brightness, and photostability to ensure high-quality, reproducible data.
Spectral Properties and Instrument Settings
Proper instrument setup is critical for the successful use of this compound. The choice of excitation source and emission filters should align with the spectral properties of the fluorophore to maximize signal detection and minimize bleed-through.
| Property | Value | Source |
| Excitation Maximum | ~365 nm | [2] |
| Emission Maximum | ~460 nm | [1][2] |
| Recommended Laser Line | 355 nm | [1] |
| Common Emission Filter | 450/50 nm bandpass | [1] |
| Extinction Coefficient | 19,000 cm⁻¹M⁻¹ | [2] |
| Molecular Weight | ~284 g/mol | [1] |
Experimental Protocols
Protocol 1: Conjugation of this compound Succinimidyl Ester to Antibodies
This protocol describes the conjugation of an amine-reactive this compound succinimidyl ester (SE) to primary or secondary antibodies.
Materials:
-
Antibody (at least 2 mg/mL in an amine-free buffer like PBS)
-
This compound succinimidyl ester
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sodium bicarbonate buffer (0.1 M, pH 8.3)
-
Purification column (e.g., Sephadex G-25)
-
Bovine Serum Albumin (BSA)
-
Sodium azide
Procedure:
-
Prepare the Antibody: Dissolve the antibody in the sodium bicarbonate buffer. Ensure the buffer is free of amine-containing substances like Tris or glycine, as these will compete with the antibody for conjugation.
-
Prepare the Dye: Immediately before use, dissolve the this compound SE in DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: While gently stirring, slowly add the dissolved this compound SE to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10-20 moles of dye per mole of antibody is recommended.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the conjugated antibody from the unconjugated dye using a gel filtration column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~365 nm (for this compound).
-
Storage: For long-term storage, add BSA to a final concentration of 1% and sodium azide to 0.02%. Store at 4°C, protected from light.
Protocol 2: Indirect Immunofluorescence Staining of Adherent Cells
This protocol outlines the steps for staining adherent cells using a primary antibody followed by a this compound-conjugated secondary antibody.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS with 0.1% Tween 20)
-
Primary antibody (diluted in blocking buffer)
-
This compound-conjugated secondary antibody (diluted in blocking buffer)
-
Nuclear counterstain (e.g., DAPI, Hoechst) - optional
-
Antifade mounting medium
Procedure:
-
Cell Preparation: Rinse the cells twice with PBS to remove culture medium.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If the target antigen is intracellular, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody at its optimal dilution for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with the this compound-conjugated secondary antibody at its optimal dilution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI or Hoechst according to the manufacturer's instructions. Be mindful of potential spectral overlap with this compound.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Image the slides using a fluorescence microscope equipped with the appropriate filters for this compound.
Mandatory Visualizations
Caption: Indirect Immunofluorescence Workflow.
Data Presentation: Troubleshooting and Considerations
Achieving a high signal-to-noise ratio is paramount in immunofluorescence. The following table summarizes common issues encountered when using this compound conjugates and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Antibody Concentration: Suboptimal concentration of primary or secondary antibody. | Perform a titration of both antibodies to determine the optimal concentration. |
| Photobleaching: The fluorophore has been excessively exposed to light. | Minimize light exposure during staining and imaging. Use an antifade mounting medium. While specific photostability data for this compound is limited, coumarin-based dyes can be susceptible to photobleaching. | |
| Incorrect Filter Set: Excitation and/or emission filters are not optimal for this compound. | Use a filter set appropriate for the ~365 nm excitation and ~460 nm emission of this compound.[1][2] | |
| High Background | Non-specific Antibody Binding: Primary or secondary antibodies are binding to non-target sites. | Increase the blocking time and/or use a blocking serum from the same species as the secondary antibody. Ensure antibody concentrations are optimal. |
| Autofluorescence: The tissue or cells have endogenous fluorescence in the blue channel. | Use an appropriate autofluorescence quenching reagent. Be aware that some quenching agents may also reduce the specific signal. | |
| Mounting Medium: Some mounting media can contribute to background fluorescence. | Test different antifade mounting media. Commercial formulations like VECTASHIELD® or ProLong™ Gold Antifade Mountant are often effective.[3][4] |
Signaling Pathway Diagram (Example)
While this compound is a tool for visualization and not directly involved in signaling, it can be used to detect key proteins within a pathway. The following is a generic example of how a signaling pathway can be visualized.
Caption: Generic Signaling Pathway Example.
Conclusion
This compound is a valuable tool for immunofluorescence when its spectral properties are carefully considered and protocols are optimized. By following the detailed protocols for conjugation and staining, and by implementing the troubleshooting strategies outlined, researchers can effectively utilize this compound conjugates to generate high-quality, reliable immunofluorescence data. Careful attention to antibody concentrations, blocking procedures, and the use of appropriate mounting media will contribute significantly to achieving a high signal-to-noise ratio and clear, specific staining.
References
Application Notes: Marina Blue™ Labeling of Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of oligonucleotides is a cornerstone technique in molecular biology, enabling a wide range of applications from qPCR and microarrays to in situ hybridization and sequencing. Marina Blue™ is a fluorescent dye that emits in the blue region of the spectrum, offering a distinct color for multiplexing experiments. This document provides a detailed protocol for the covalent labeling of amine-modified oligonucleotides with this compound™ NHS Ester. The reaction involves the formation of a stable amide bond between the primary amine on the oligonucleotide and the N-hydroxysuccinimidyl (NHS) ester of the dye.
Spectroscopic and Chemical Properties
A summary of the key quantitative data for this compound™ NHS Ester is presented in the table below for easy reference.
| Property | Value | Reference |
| Excitation Maximum (λex) | 365 nm | [1][2][3][4] |
| Emission Maximum (λem) | 460 nm | [1][2][3][4] |
| Extinction Coefficient | 19,000 cm⁻¹M⁻¹ | [2][4] |
| Molecular Weight | 367.26 g/mol | [2] |
| Reactive Group | N-Hydroxysuccinimidyl (NHS) Ester | [2] |
| Reacts With | Primary Amines (-NH₂) | [2][5][6] |
| Optimal Reaction pH | 8.3 - 9.0 | [2][6] |
Experimental Protocols
This section details the necessary steps for preparing reagents, labeling the oligonucleotide, and purifying the final conjugate.
Preparation of Amine-Modified Oligonucleotide
It is crucial to ensure the starting oligonucleotide is free from any amine-containing buffers or preservatives (e.g., Tris buffer) that could compete with the labeling reaction.[7][8]
Protocol:
-
Dissolve the amine-modified oligonucleotide in nuclease-free water to a concentration of 1-5 mg/mL.
-
To remove interfering compounds, perform a chloroform extraction. Add an equal volume of chloroform, vortex thoroughly, and centrifuge to separate the phases.[7]
-
Carefully transfer the upper aqueous phase containing the oligonucleotide to a new tube.
-
Precipitate the oligonucleotide by adding 1/10th volume of 3 M NaCl and 2.5 volumes of cold absolute ethanol.[7][8]
-
Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes to pellet the oligonucleotide.[7][8]
-
Carefully decant the supernatant. Wash the pellet with cold 70% ethanol and centrifuge again.
-
Remove the ethanol and air-dry or vacuum-dry the pellet.
-
Resuspend the purified oligonucleotide in the labeling buffer.
Labeling Reaction
The following protocol is optimized for labeling approximately 100 µg of an amine-modified oligonucleotide.[7][9]
Materials:
-
Purified amine-modified oligonucleotide
-
This compound™ NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate, pH 8.5.[7][9][10]
Protocol:
-
Resuspend the purified amine-modified oligonucleotide pellet in the labeling buffer to a final concentration that allows for the desired molar excess of dye.
-
Allow the vial of this compound™ NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.[7][10]
-
Prepare a fresh stock solution of this compound™ NHS Ester in anhydrous DMSO. For example, dissolve 200 µg of the dye in a small volume of DMSO (e.g., 10-20 µL).[7][9] NHS esters are moisture-sensitive and should be dissolved immediately before use.[10]
-
Add the dissolved this compound™ NHS Ester solution to the oligonucleotide solution. A common recommendation is to use approximately 200 µg of this compound™ NHS ester for 100 µg of an 18-24 base oligonucleotide.[7][9]
-
Mix the reaction thoroughly by vortexing or flicking the tube.
-
Incubate the reaction for 2-4 hours at room temperature, protected from light (e.g., by wrapping the tube in aluminum foil).[10]
-
After incubation, proceed immediately to the purification step.
Purification of the Labeled Oligonucleotide
Purification is essential to remove unconjugated dye and unlabeled oligonucleotides. High-Performance Liquid Chromatography (HPLC) is the recommended method for achieving high purity.[7][11]
Protocol (Reverse-Phase HPLC):
-
Following the labeling reaction, precipitate the oligonucleotide by adding 1/10th volume of 3 M NaCl and 3 volumes of cold absolute ethanol.
-
Incubate at -20°C for at least 30 minutes and centrifuge to pellet the conjugate.
-
Wash the pellet with 70% ethanol, dry, and resuspend in an appropriate buffer for HPLC, such as 0.1 M Triethylammonium Acetate (TEAA).[7]
-
Inject the sample onto a reverse-phase HPLC column (e.g., C8 or C18).[7]
-
Elute the labeled oligonucleotide using a gradient of acetonitrile in 0.1 M TEAA. For a hydrophilic dye like this compound™, a slower gradient (e.g., 1% increase in acetonitrile per minute) is recommended for better separation.[9]
-
Monitor the elution profile at 260 nm (for the oligonucleotide) and 365 nm (for this compound™). The labeled oligonucleotide will absorb at both wavelengths and typically elutes later than the unlabeled oligonucleotide due to the hydrophobicity of the dye.
-
Collect the fractions corresponding to the dual-absorbing peak.
-
Combine the purified fractions and lyophilize or ethanol precipitate to concentrate the final product.
Quality Control
The quality of the labeled oligonucleotide can be assessed using several methods:
-
UV-Vis Spectrophotometry: Measure the absorbance at 260 nm (A₂₆₀) and 365 nm (A₃₆₅) to determine the concentration of the oligonucleotide and the dye, which allows for the calculation of the labeling efficiency.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This provides the exact molecular weight of the final product, confirming the successful conjugation of the dye to the oligonucleotide.[12]
-
PAGE or HPLC Analysis: Comparing the purified product to the starting material can confirm the removal of unlabeled species.[12]
Storage and Handling
Fluorescently labeled oligonucleotides are sensitive to light and should be stored protected from light to prevent photobleaching.[13] For long-term storage, it is recommended to store them lyophilized or in a slightly basic buffer (e.g., TE buffer, pH 8.0) at -20°C.[12][13]
Visualizing the Workflow and Chemistry
To aid in understanding the process, the following diagrams illustrate the experimental workflow and the underlying chemical reaction.
Caption: Experimental workflow for this compound™ labeling of oligonucleotides.
Caption: Chemical reaction for this compound™ NHS Ester labeling.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. This compound Fluorescent Dye Oligonculeotide Labeling [biosyn.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. Enzymatic and Chemical Labeling Strategies for Oligonucleotides | AAT Bioquest [aatbio.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 11. labcluster.com [labcluster.com]
- 12. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]
- 13. idtdna.com [idtdna.com]
Application Notes and Protocols for Live-Cell Imaging Using Marina Blue
For Researchers, Scientists, and Drug Development Professionals
Introduction to Marina Blue
This compound is a blue-emitting fluorescent dye belonging to the coumarin family. It is characterized by its brightness and good photostability, making it a valuable tool for a variety of fluorescence microscopy applications, including live-cell imaging. Its utility in studying cellular dynamics stems from its ability to be conjugated to various molecules, enabling the tracking of proteins, lipids, and organelles within living cells.
Properly designing and executing live-cell imaging experiments with this compound requires careful consideration of staining protocols, imaging parameters, and potential sources of cellular stress such as phototoxicity and cytotoxicity. These notes provide detailed protocols and guidelines to help researchers effectively utilize this compound in their live-cell imaging studies.
Key Properties of this compound
A summary of the key spectral and physical properties of this compound is provided in the table below. Understanding these characteristics is crucial for selecting appropriate filter sets and light sources, as well as for anticipating the dye's performance in imaging experiments.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~365 nm | [1][2] |
| Emission Maximum (λem) | ~460 nm | [1][2] |
| Molar Extinction Coefficient (ε) | 19,000 M⁻¹cm⁻¹ | [2] |
| Quantum Yield (Φ) | 0.5 - 0.8 (Estimated for coumarins in aqueous environments) | |
| Molecular Weight | Varies by conjugate |
Applications in Live-Cell Imaging
This compound can be employed in various live-cell imaging applications through the use of its reactive derivatives and conjugates.
Protein Labeling and Tracking with this compound Succinimidyl Ester
This compound succinimidyl ester (SE) is an amine-reactive derivative that can be used to label proteins of interest, either in vitro before introduction into cells or for labeling of cell surface proteins. The succinimidyl ester group reacts with primary amines on the protein to form a stable amide bond.
Experimental Workflow for Protein Labeling:
Membrane and Lipid Raft Studies with this compound DHPE
This compound 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE) is a fluorescently labeled phospholipid. It can be incorporated into cellular membranes, allowing for the visualization of membrane dynamics, lipid raft organization, and membrane fusion/fission events.
Tracking Endocytosis and Lysosomal Pathways
By conjugating this compound to molecules that are internalized by cells, such as dextran or specific ligands, it is possible to visualize and quantify endocytic uptake and subsequent trafficking to lysosomes.
Signaling Pathway for Clathrin-Mediated Endocytosis:
Experimental Protocols
Protocol 1: Live-Cell Staining with this compound Succinimidyl Ester (for cell surface proteins)
Materials:
-
This compound succinimidyl ester (SE)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Live-cell imaging buffer (e.g., HEPES-buffered saline or phenol red-free medium)[3][4]
-
Cells cultured on imaging-compatible dishes (e.g., glass-bottom dishes)
-
Bovine Serum Albumin (BSA) for blocking (optional)
Procedure:
-
Cell Preparation: Culture cells to a desired confluency (typically 50-70%) on imaging dishes.
-
Prepare Dye Stock Solution: Immediately before use, dissolve this compound SE in anhydrous DMSO to a stock concentration of 1-10 mM.
-
Prepare Staining Solution: Dilute the this compound SE stock solution in pre-warmed (37°C) live-cell imaging buffer to a final working concentration. A starting concentration of 1-5 µM is recommended, but this should be optimized for your specific cell type and application.
-
Cell Staining: a. Wash the cells twice with pre-warmed live-cell imaging buffer. b. (Optional) Incubate cells with a blocking buffer (e.g., 1% BSA in imaging buffer) for 15-30 minutes to reduce non-specific binding. c. Remove the buffer and add the staining solution to the cells. d. Incubate for 15-30 minutes at 37°C, protected from light. Incubation time may need to be optimized.[5][6]
-
Washing: Remove the staining solution and wash the cells three times with pre-warmed live-cell imaging buffer to remove unbound dye.
-
Imaging: Immediately proceed with live-cell imaging using a fluorescence microscope equipped with a suitable filter set for this compound (e.g., DAPI filter set).
Protocol 2: Live-Cell Membrane Labeling with this compound DHPE
Materials:
-
This compound DHPE
-
Ethanol or DMSO
-
Live-cell imaging buffer
-
Cells cultured on imaging-compatible dishes
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on imaging dishes.
-
Prepare Dye Stock Solution: Dissolve this compound DHPE in ethanol or DMSO to a stock concentration of 1 mg/mL.
-
Prepare Staining Solution: Dilute the stock solution in live-cell imaging buffer to a final concentration of 1-5 µg/mL. The optimal concentration should be determined empirically.
-
Cell Staining: a. Wash cells twice with pre-warmed live-cell imaging buffer. b. Add the staining solution to the cells. c. Incubate for 5-15 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with pre-warmed live-cell imaging buffer.
-
Imaging: Proceed with imaging as described in Protocol 1.
Mitigating Phototoxicity and Cytotoxicity
Phototoxicity and cytotoxicity are critical concerns in live-cell imaging. The high-energy UV light required to excite this compound can be particularly damaging to cells.
Workflow for Minimizing Phototoxicity:
Recommendations:
-
Minimize Dye Concentration: Use the lowest possible concentration of this compound that provides an adequate signal-to-noise ratio.
-
Reduce Excitation Light: Use the lowest laser power or lamp intensity that allows for clear visualization. Utilize neutral density filters to attenuate the light source.
-
Minimize Exposure Time: Use the shortest possible exposure time for image acquisition.
-
Time-lapse Imaging: Increase the interval between image acquisitions to allow cells to recover.
-
Use Appropriate Imaging Media: Use phenol red-free media to reduce background fluorescence and phototoxicity. Consider specialized live-cell imaging solutions.[3][4]
-
Incorporate Antioxidants: The addition of antioxidants like Trolox to the imaging medium can help quench reactive oxygen species generated during fluorescence excitation.
-
Maintain a Healthy Cellular Environment: Use a stage-top incubator to maintain optimal temperature, humidity, and CO₂ levels throughout the experiment.
Cytotoxicity Assessment:
Before conducting extensive imaging experiments, it is advisable to perform a cytotoxicity assay to determine the safe concentration range for this compound on your specific cell type. Standard assays like MTT or resazurin (AlamarBlue) can be used to assess cell viability after incubation with the dye for a period equivalent to your planned experiment.[7][8][9]
Summary
This compound is a versatile fluorescent dye for live-cell imaging. By using appropriate conjugates and following optimized protocols, researchers can effectively label and track proteins, membranes, and organelles. Careful attention to minimizing phototoxicity and ensuring cell health is paramount for obtaining reliable and meaningful data from live-cell imaging experiments. The protocols and guidelines provided here serve as a starting point for developing robust and reproducible imaging assays with this compound.
References
- 1. Coumarins, Pyrenes and Other Ultraviolet Light–Excitable Fluorophores—Section 1.7 | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A live-imaging protocol for tracking receptor dynamics in single cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files.eric.ed.gov [files.eric.ed.gov]
- 8. The alamar blue assay in the context of safety testing of nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
Marina Blue as a Tracer in Cell Biology Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marina Blue is a blue-fluorescent dye belonging to the coumarin family, specifically a derivative of 6,8-difluoro-7-hydroxy-4-methylcoumarin.[1] It is characterized by its bright blue fluorescence, with excitation typically around 365 nm and emission peaking at approximately 460 nm.[2][3] These spectral properties make it suitable for multiplexing with green and red fluorescent probes. This compound and its derivatives, such as the amine-reactive N-hydroxysuccinimide (NHS) ester and phospholipid conjugates, are valuable tools in cell biology for a variety of applications, including immunofluorescence, flow cytometry, and cell tracking. This document provides detailed application notes and protocols for utilizing this compound as a cellular tracer.
Properties of this compound
This compound exhibits robust fluorescence that is relatively stable at neutral pH, a significant advantage over some other blue fluorophores.[3] Its utility is further enhanced by its availability in various reactive forms, allowing for covalent labeling of a wide range of biomolecules.
Spectral Properties
The spectral characteristics of this compound and its common derivatives are summarized below.
| Fluorophore Derivative | Excitation Max (nm) | Emission Max (nm) | Notes |
| This compound | 364[4] | 461[4] | General purpose fluorophore. |
| This compound NHS Ester | 365[3] | 460[3] | For labeling primary amines on proteins, antibodies, and amine-modified oligonucleotides. |
| This compound DHPE | 365[2] | 460[2] | A phospholipid conjugate for labeling cell membranes. |
Applications in Cell Biology
This compound's properties make it a versatile tool for various cell biology applications:
-
Immunofluorescence: Covalently conjugated to secondary antibodies, this compound NHS ester is used to detect target proteins in fixed and permeabilized cells.
-
Flow Cytometry: Labeled antibodies or other probes can be used to identify and quantify cell populations.[5]
-
Cell Tracking and Lineage Tracing: The stable fluorescence of this compound allows for the labeling and subsequent tracking of cells over time, both in vitro and potentially in vivo.
-
Membrane Dynamics: The phospholipid conjugate, this compound DHPE, can be incorporated into cellular membranes to study their structure and dynamics.
Experimental Protocols
The following are generalized protocols for using this compound as a cellular tracer. It is crucial to optimize concentrations and incubation times for specific cell types and experimental conditions.
Protocol 1: General Cell Staining for Live-Cell Imaging and Tracking
This protocol describes the use of a membrane-permeable form of this compound or a conjugate that can be internalized by live cells.
Materials:
-
This compound cell-permeant dye
-
Live-cell imaging medium (e.g., DMEM without phenol red, supplemented with serum and antibiotics)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cells of interest cultured on an appropriate imaging dish or plate
-
Fluorescence microscope with a DAPI filter set or similar UV excitation and blue emission capabilities.
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 60-80%) on a vessel suitable for live-cell imaging.
-
Reagent Preparation: Prepare a stock solution of the this compound dye in a suitable solvent like DMSO. Further dilute the stock solution in pre-warmed live-cell imaging medium to the desired final concentration. It is recommended to test a range of concentrations (e.g., 1-10 µM) to determine the optimal concentration that provides bright staining with minimal cytotoxicity.
-
Cell Staining:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unbound dye.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Image the cells using a fluorescence microscope equipped with a suitable filter set for this compound (Excitation: ~365 nm, Emission: ~460 nm).
-
Caption: A generalized workflow for assessing the cytotoxicity of this compound.
Data Presentation
Quantitative Cytotoxicity Data (Hypothetical Example)
| This compound Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
| 0 (Control) | 100 | 100 |
| 1 | 98.5 | 95.2 |
| 5 | 95.3 | 88.7 |
| 10 | 89.1 | 75.4 |
| 25 | 70.2 | 55.1 |
| 50 | 45.6 | 20.3 |
Mandatory Visualizations
Signaling Pathway (Conceptual)
While no specific signaling pathways traced with this compound were identified, the following diagram illustrates a conceptual workflow for how this compound could be used to trace the lineage of a progenitor cell that differentiates in response to a signaling molecule.
Caption: Conceptual use of this compound in tracing cell fate following a signaling event.
Conclusion
This compound is a valuable fluorescent tracer for a range of cell biology applications. Its bright and stable blue fluorescence makes it an excellent candidate for cell tracking and lineage tracing studies. As with any fluorescent probe, careful optimization of staining conditions and assessment of potential cytotoxicity are crucial for obtaining reliable and reproducible results. The protocols and guidelines presented here provide a solid foundation for researchers to incorporate this compound into their experimental workflows.
References
- 1. ethosbiosciences.com [ethosbiosciences.com]
- 2. Coping with the Blues: Simple and Photo-Stable Dye for Long-Term Live-Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Fluorescent Dye Oligonculeotide Labeling [biosyn.com]
- 4. researchgate.net [researchgate.net]
- 5. How to Track Cell Lineages As They Develop | The Scientist [the-scientist.com]
Application Notes and Protocols for Conjugating Marina Blue™ to Antibodies
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the covalent conjugation of Marina Blue™ NHS Ester to antibodies. The protocol is intended for research purposes and is applicable to drug development and other scientific applications requiring fluorescently labeled antibodies.
Introduction
This compound™ is a blue-emitting fluorescent dye that is commonly used to label proteins, including antibodies, for various applications such as fluorescence microscopy, flow cytometry, and immunofluorescence-based assays. The N-hydroxysuccinimide (NHS) ester functional group of this compound™ reacts efficiently with primary amines (such as the side chain of lysine residues) on the antibody in a process called amidation. This reaction, which is most efficient at a slightly basic pH, results in the formation of a stable amide bond, covalently linking the dye to the antibody.
Proper preparation of the antibody, optimization of the dye-to-antibody molar ratio, and effective purification of the conjugate are critical for obtaining a high-quality, brightly fluorescent, and functionally active labeled antibody.
Data Presentation
The following tables summarize key quantitative parameters for the successful conjugation of this compound™ to antibodies.
Table 1: Recommended Reagent Concentrations and Molar Ratios
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 2 - 10 mg/mL[1][2][3][4][5] | Higher concentrations generally lead to better conjugation efficiency. |
| This compound™ NHS Ester Stock Solution | 10 mg/mL or 10 mM[1][2][3] | Prepare fresh in anhydrous DMSO or DMF immediately before use.[1][3][6] |
| Molar Ratio of Dye:Antibody | 10:1 to 20:1 | This is a starting point; the optimal ratio should be determined empirically for each antibody.[2][3] |
Table 2: Reaction Conditions
| Parameter | Recommended Condition | Notes |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 50 mM Sodium Borate[1][3][7] | pH should be between 8.0 and 8.5.[3][] Avoid buffers containing primary amines (e.g., Tris, glycine).[2][3] |
| Reaction Time | 1 - 2 hours[1][2][9] | Longer incubation times may be possible but should be optimized. |
| Reaction Temperature | Room Temperature (approx. 25°C)[1][3][9] | |
| Quenching (Optional) | 50-100 mM Tris or Glycine[3] | Can be added to stop the reaction by consuming unreacted NHS ester.[2][3] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for conjugating this compound™ NHS Ester to an IgG antibody.
Materials and Equipment
-
Antibody: Purified antibody (e.g., IgG) at a concentration of at least 2 mg/mL. The antibody solution must be free of amine-containing substances like Tris, glycine, or stabilizing proteins such as BSA.[2][5][10][11]
-
This compound™ NHS Ester: Lyophilized powder.
-
Anhydrous Dimethylsulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.
-
Purification System: Size-exclusion chromatography column (e.g., Sephadex G-25), spin desalting column, or dialysis equipment.[5][]
-
Spectrophotometer
-
Microcentrifuge tubes
-
Pipettes and tips
Experimental Workflow Diagram
Caption: Workflow for this compound™ conjugation to antibodies.
Detailed Protocol
Step 1: Antibody Preparation
-
If the antibody solution contains amine-containing buffers (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA), it must be purified.[2][5][10][11] This can be achieved by dialysis against 1X PBS followed by dialysis against the 0.1 M sodium bicarbonate reaction buffer, or by using a suitable antibody purification kit.
-
Adjust the concentration of the purified antibody to 2-10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3.[1][7]
Step 2: Preparation of this compound™ NHS Ester Stock Solution
-
Allow the vial of this compound™ NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.[2][6]
-
Prepare a 10 mg/mL or 10 mM stock solution of the dye by dissolving it in anhydrous DMSO or DMF.[1][2][3] This solution should be prepared immediately before use as NHS esters are susceptible to hydrolysis.[1][3]
Step 3: Conjugation Reaction
-
Calculate the volume of the this compound™ stock solution needed to achieve the desired molar excess. A starting point of a 10:1 to 20:1 molar ratio of dye to antibody is recommended.[2][3]
-
While gently stirring or vortexing the antibody solution, slowly add the calculated volume of the this compound™ stock solution.[1]
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[1][2][9]
Step 4: Purification of the Conjugated Antibody
-
Following incubation, it is crucial to separate the this compound™-conjugated antibody from the unreacted, hydrolyzed dye.
-
This is typically achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column) or a commercially available spin desalting column.[2][5][]
-
Equilibrate the column with 1X PBS or another suitable storage buffer.
-
Apply the reaction mixture to the column and collect the fractions containing the labeled antibody. The conjugated antibody, being larger, will elute first, while the smaller, unreacted dye molecules will be retained longer.
Characterization of the Conjugate
The degree of labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule, should be determined.
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength for this compound™ (approximately 365 nm, Amax).[6]
-
The protein concentration can be calculated using the following formula, which corrects for the absorbance of the dye at 280 nm:
-
Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein
-
Where CF is the correction factor for the dye at 280 nm, and ε_protein is the molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).
-
-
-
The DOL can then be calculated as:
-
DOL = Amax / (ε_dye × Protein Concentration (M))
-
Where ε_dye is the molar extinction coefficient of this compound™ at its absorbance maximum.
-
-
An optimal DOL is typically between 2 and 10 for most applications.[5]
Storage of the Conjugated Antibody
Store the purified this compound™-conjugated antibody at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C, often with the addition of a cryoprotectant like glycerol to a final concentration of 50%.[7] The addition of a stabilizer like BSA (1-10 mg/mL) and a bacteriostatic agent like sodium azide (0.02%) can also help preserve the conjugate.[1][7]
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the chemical reaction between the this compound™ NHS ester and a primary amine on the antibody.
References
- 1. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. furthlab.xyz [furthlab.xyz]
- 3. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 6. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. biotium.com [biotium.com]
- 9. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]
- 10. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]
- 11. colibri-cytometry.com [colibri-cytometry.com]
Marina Blue: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marina blue is a blue-emitting fluorescent dye that serves as a valuable tool in neuroscience research. Its utility lies in its favorable spectral properties, including a large Stokes shift and high fluorescence quantum yield. This fluorophore can be conjugated to various biomolecules, such as antibodies and dextrans, enabling the visualization and tracking of specific cellular and subcellular components within the nervous system. These application notes provide an overview of the practical uses of this compound in neuroscience, complete with detailed protocols for immunofluorescence and retrograde neuronal tracing.
Properties of this compound
A comprehensive understanding of the physicochemical and spectral properties of this compound is crucial for its effective application. Key quantitative data are summarized below for easy reference.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~365 nm | [1] |
| Emission Maximum (λem) | ~460 nm | [1] |
| Molar Extinction Coefficient | 19,000 cm⁻¹M⁻¹ | [1] |
| Recommended Laser Line | 355 nm | N/A |
| Recommended Filter Set | DAPI Filter Set | [2][3] |
| Excitation Filter | ~350/50 nm | [3] |
| Dichroic Beamsplitter | ~400 nm LP | [3] |
| Emission Filter | ~460/50 nm | [3] |
Application 1: Immunofluorescence Staining of Neuronal Tissue
This compound-conjugated secondary antibodies are effective reagents for localizing specific antigens within fixed neuronal tissue preparations. The following protocol is adapted from standard immunofluorescence procedures for brain sections and is suitable for use with this compound conjugates.[4][5][6][7]
Experimental Protocol: Immunofluorescence of Free-Floating Brain Sections
Materials:
-
Free-floating brain sections (10-40 µm thickness)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) and 1% Bovine Serum Albumin (BSA) in Permeabilization Buffer
-
Primary Antibody (specific to the target antigen)
-
This compound-conjugated Secondary Antibody (e.g., Goat anti-Rabbit IgG-Marina blue)
-
Antifade Mounting Medium
Procedure:
-
Washing: Wash free-floating sections three times in PBS for 10 minutes each on a shaker.
-
Permeabilization: Incubate sections in Permeabilization Buffer for 30-60 minutes at room temperature with gentle agitation.
-
Blocking: Transfer sections to Blocking Buffer and incubate for 1-2 hours at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in Blocking Buffer. Incubate sections overnight at 4°C with gentle agitation.
-
Washing: Wash sections three times in PBS for 10 minutes each.
-
Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in Blocking Buffer (typical dilution 1:200 - 1:1000). Incubate sections for 2 hours at room temperature in the dark.
-
Washing: Wash sections three times in PBS for 10 minutes each in the dark.
-
Mounting: Mount the sections onto glass slides and allow them to air dry briefly. Apply a drop of antifade mounting medium and coverslip.
-
Imaging: Visualize the staining using a fluorescence microscope equipped with a DAPI filter set (Excitation: ~350/50 nm, Emission: ~460/50 nm).[3]
Workflow for Immunofluorescence Staining
Immunofluorescence staining workflow.
Application 2: Retrograde Neuronal Tracing
This compound can be conjugated to dextran amines to create a powerful tool for retrograde neuronal tracing. When injected into a specific brain region, the conjugate is taken up by axon terminals and transported back to the neuronal cell bodies, allowing for the mapping of neural circuits. The following protocol is a general guideline for retrograde tracing experiments, inspired by protocols using other blue fluorescent tracers like True Blue and Fast Blue.[8][9][10][11][12]
Experimental Protocol: In Vivo Retrograde Tracing
Materials:
-
This compound-dextran conjugate (e.g., 10,000 MW, amine-reactive)
-
Stereotaxic apparatus
-
Hamilton syringe with a fine needle or glass micropipette
-
Anesthetic
-
Perfusion solutions (Saline and 4% Paraformaldehyde in PBS)
Procedure:
-
Anesthesia and Stereotaxic Surgery: Anesthetize the animal and secure it in a stereotaxic frame.
-
Injection: Based on stereotaxic coordinates, lower the syringe needle or micropipette into the target brain region. Inject a small volume (e.g., 50-200 nL) of the this compound-dextran solution slowly over several minutes.
-
Post-Injection Survival: Allow the animal to recover. The optimal survival time for retrograde transport should be determined empirically but is typically between 2 to 7 days.
-
Perfusion and Tissue Processing: After the survival period, deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Brain Extraction and Sectioning: Carefully extract the brain and post-fix it in 4% paraformaldehyde overnight at 4°C. Cryoprotect the brain in a sucrose solution before sectioning on a cryostat or vibratome.
-
Imaging: Mount the sections and visualize the retrogradely labeled neurons using a fluorescence microscope with a DAPI filter set.
Workflow for Retrograde Neuronal Tracing
Retrograde neuronal tracing workflow.
Antibody Conjugation Protocol
For researchers wishing to create their own this compound-conjugated antibodies, the following protocol, based on NHS-ester chemistry, can be followed.[13][14][]
Protocol: Amine-Reactive Labeling of Antibodies
Materials:
-
Antibody (at >0.5 mg/mL in a buffer free of primary amines, e.g., PBS)
-
This compound NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate, pH 8.3
-
Size-Exclusion Chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare Antibody: Dialyze the antibody against 0.1 M sodium bicarbonate buffer (pH 8.3) to remove any amine-containing preservatives. Adjust the antibody concentration to 1-2 mg/mL.
-
Prepare Dye Solution: Dissolve the this compound NHS ester in a small amount of DMF or DMSO to create a 10 mg/mL stock solution immediately before use.
-
Conjugation Reaction: While gently stirring the antibody solution, slowly add a calculated amount of the this compound stock solution. A molar ratio of 10:1 to 20:1 (dye:antibody) is a good starting point.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with continuous stirring, protected from light.
-
Purification: Separate the this compound-conjugated antibody from the unconjugated dye using a size-exclusion chromatography column equilibrated with PBS. The first colored fraction to elute will be the conjugated antibody.
-
Characterization (Optional): Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and ~365 nm (for this compound).
Signaling Pathway for Antibody Conjugation
NHS ester conjugation of this compound to an antibody.
Conclusion
This compound is a versatile and robust fluorescent dye with significant potential for applications in neuroscience research. Its compatibility with standard DAPI filter sets and its ability to be conjugated to a range of biomolecules make it an accessible tool for many laboratories. The protocols provided here offer a starting point for researchers to incorporate this compound into their immunofluorescence and neuronal tracing experiments, contributing to the advancement of our understanding of the nervous system.
References
- 1. This compound Fluorescent Dye Oligonculeotide Labeling [biosyn.com]
- 2. DAPI Filter Set for Fluorescence Spectroscopy [elliotscientific.com]
- 3. microscopecentral.com [microscopecentral.com]
- 4. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence - Staining Brain Cryosections [evidentscientific.com]
- 5. protocols.io [protocols.io]
- 6. Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Retrograde Tracing [labome.com]
- 10. Fast Blue and Cholera Toxin-B Survival Guide for Alpha-Motoneurons Labeling: Less Is Better in Young B6SJL Mice, but More Is Better in Aged C57Bl/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Journal of Reconstructive Microsurgery / Abstract [thieme-connect.com]
- 12. scienceopen.com [scienceopen.com]
- 13. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. colibri-cytometry.com [colibri-cytometry.com]
Troubleshooting & Optimization
how to reduce background fluorescence with Marina blue
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence when using Marina Blue in their experiments.
Troubleshooting Guides
High background fluorescence can mask the specific signal from your target, leading to inaccurate results. The following guides provide a systematic approach to identifying and mitigating the common causes of high background when working with this compound.
Guide 1: Identifying the Source of Background Fluorescence
The first step in troubleshooting is to determine the origin of the unwanted fluorescence. This can be broadly categorized into two main sources: autofluorescence from the sample itself and non-specific binding of the fluorescent conjugate.
Experimental Workflow for Diagnosing Background Source:
Guide 2: Strategies to Reduce Autofluorescence
Autofluorescence is the natural fluorescence emitted by biological materials. It is often more pronounced in the blue and green regions of the spectrum, which can interfere with this compound's signal (emission peak ~460 nm)[1][2][3].
| Strategy | Effectiveness | Key Considerations |
| Spectral Unmixing | High | Requires appropriate imaging software and controls. |
| Photobleaching | Moderate to High | Can be time-consuming and may damage the sample. |
| Chemical Quenching | Moderate to High | May also quench the specific signal; requires optimization. |
| Use of Far-Red Dyes | High | Not applicable if this compound is the required fluorophore. |
| Optimized Fixation | Moderate | Using non-aldehyde fixatives or reducing fixation time can help. |
Table 1. Comparison of methods to reduce autofluorescence.
Guide 3: Minimizing Non-Specific Binding
Non-specific binding occurs when the fluorescently labeled antibody or dye binds to unintended targets in the sample.
Frequently Asked Questions (FAQs)
Q1: Why is background fluorescence a common problem with blue dyes like this compound?
A1: Background fluorescence, particularly autofluorescence from endogenous molecules like NADH and collagen, is often strongest in the blue and green spectral regions.[4][5] Since this compound emits in the blue region (around 460 nm), it is more susceptible to interference from this natural sample fluorescence.[1][2][3]
Q2: What are the primary causes of high background when using this compound?
A2: The two main causes are:
-
Autofluorescence: Tissues and cells contain molecules that fluoresce naturally, especially when excited with UV or blue light, which is used for this compound.[4][5] Aldehyde-based fixatives like formalin can also increase autofluorescence.[4][6]
-
Non-specific binding: The this compound-conjugated antibody may bind to unintended sites in your sample. This can be due to suboptimal antibody concentration, inadequate blocking, or electrostatic interactions.
Q3: How can I reduce autofluorescence in my samples when using this compound?
A3: You can try several methods:
-
Chemical Treatment: Treat your samples with a quenching agent. Sodium borohydride can be used to reduce aldehyde-induced autofluorescence, though its effectiveness can vary.[4][7] Sudan Black B is effective against lipofuscin autofluorescence but may introduce its own fluorescence in the far-red.[4][6]
-
Photobleaching: Expose your unstained sample to the excitation light for an extended period before staining. This can "burn out" the autofluorescence.
-
Commercial Reagents: Consider using commercially available autofluorescence quenching kits, such as TrueVIEW®, which are designed to reduce autofluorescence from various sources.[6]
Q4: What are the best practices for optimizing my staining protocol to reduce non-specific binding of this compound conjugates?
A4: To minimize non-specific binding:
-
Titrate your antibodies: Determine the optimal concentration of your primary and this compound-conjugated secondary antibodies to maximize the signal-to-noise ratio.
-
Optimize your blocking step: Use an appropriate blocking buffer, such as 5% BSA or serum from the same species as the secondary antibody, for an adequate amount of time.
-
Increase wash steps: After antibody incubations, increase the number and duration of your wash steps to remove unbound antibodies. Adding a mild detergent like Tween-20 to your wash buffer can also help.[8][9]
-
Include proper controls: Always run an isotype control and a "secondary antibody only" control to assess the level of non-specific binding.
Q5: Can my choice of fixative affect the background fluorescence with this compound?
A5: Yes, the fixation method can significantly impact autofluorescence. Aldehyde fixatives like glutaraldehyde and formaldehyde are known to induce autofluorescence that is prominent in the blue and green channels.[4] To reduce this, you can:
-
Use the lowest effective concentration of the aldehyde fixative and the shortest necessary fixation time.
-
Consider using an alternative fixative, such as ice-cold methanol or ethanol, especially for cell surface markers.[7]
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence
This protocol is intended for use on fixed cells or tissue sections.
Materials:
-
Sodium borohydride (NaBH₄)
-
Phosphate Buffered Saline (PBS)
-
Fixed samples
Procedure:
-
After fixation and washing, prepare a fresh solution of 0.1% Sodium Borohydride in PBS. Caution: Sodium borohydride is a hazardous substance. Handle with appropriate personal protective equipment in a well-ventilated area.
-
Incubate the samples in the Sodium Borohydride solution for 15-30 minutes at room temperature.
-
Wash the samples thoroughly with PBS (3 x 5 minutes).
-
Proceed with your standard immunofluorescence staining protocol.
Protocol 2: Sudan Black B Treatment for Reducing Lipofuscin Autofluorescence
This protocol is useful for tissues known to have high lipofuscin content, such as neuronal tissue.
Materials:
-
Sudan Black B powder
-
70% Ethanol
-
PBS
-
Stained and coverslipped slides
Procedure:
-
Prepare a 0.1% Sudan Black B solution in 70% ethanol. Mix well and filter to remove any undissolved particles.
-
After the final wash step of your immunofluorescence protocol, incubate the slides in the Sudan Black B solution for 5-10 minutes at room temperature.
-
Wash the slides extensively with PBS to remove excess Sudan Black B.
-
Coverslip your slides with an appropriate mounting medium.
Note: Sudan Black B can have some fluorescence in the far-red channel, which should be considered in multiplexing experiments.[4]
References
- 1. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 8. Flow cytometry troubleshooting | Abcam [abcam.com]
- 9. hycultbiotech.com [hycultbiotech.com]
Optimizing Marina Blue Signal-to-Noise Ratio: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the signal-to-noise ratio when using Marina Blue in microscopy experiments.
FAQs: Quick Answers to Common Questions
Q1: What are the spectral properties of this compound?
This compound is a blue-emitting fluorophore with an excitation maximum of approximately 365 nm and an emission maximum of around 460 nm. It is known for its high extinction coefficient and quantum yield, which contribute to its brightness.
Q2: Why is my this compound signal weak?
A weak signal can be due to several factors, including inefficient excitation, low antibody concentration, photobleaching, or issues with the imaging setup. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.
Q3: What is causing high background fluorescence in my this compound channel?
High background can originate from several sources, such as autofluorescence from the sample or culture medium, non-specific binding of antibodies, or residual unbound dye. Careful sample preparation and the use of appropriate blocking buffers and washing steps are crucial for minimizing background.
Q4: Can I use this compound in multi-color imaging experiments?
Yes, but careful consideration of spectral overlap is necessary. This compound's emission spectrum may overlap with that of green fluorophores like GFP or FITC. Ensure your microscopy system has the appropriate filter sets to distinguish between the different emission signals effectively.
Q5: How can I improve the photostability of this compound?
To minimize photobleaching, use an anti-fade mounting medium, limit the exposure time and excitation light intensity during image acquisition, and work quickly during the imaging process.
Quantitative Data Summary
For easy comparison, the key photophysical properties of this compound are summarized in the table below.
| Property | Value | Notes |
| Excitation Maximum | ~365 nm | Can be efficiently excited by a 355 nm laser. |
| Emission Maximum | ~460 nm | Emits in the blue region of the spectrum. |
| Extinction Coefficient | 19,000 cm⁻¹M⁻¹ | [1] Indicates high efficiency of light absorption. |
| Quantum Yield | High | [2] While a specific value is not consistently reported, it is recognized as a bright fluorophore due to its high quantum yield and extinction coefficient. |
| Molecular Weight | ~284 g/mol | [3] |
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered when using this compound.
Problem 1: Weak or No this compound Signal
A faint or absent signal can be frustrating. Follow these steps to diagnose the cause.
Caption: Troubleshooting workflow for weak this compound signal.
Problem 2: High Background Fluorescence
Excessive background can obscure your specific signal. Use this guide to pinpoint and eliminate the source of the background.
Caption: Common sources of high background fluorescence and solutions.
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Cultured Cells with this compound
This protocol provides a general guideline for immunofluorescent staining of adherent cells. Optimization of antibody concentrations, incubation times, and blocking reagents may be necessary for specific cell types and targets.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% normal goat serum and 1% BSA in PBS)
-
Primary Antibody (specific to the target of interest)
-
This compound-conjugated Secondary Antibody
-
Anti-fade Mounting Medium
-
Microscope slides
Procedure:
-
Cell Culture and Fixation:
-
Plate cells on sterile coverslips in a culture dish and grow to the desired confluency.
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells by incubating with Fixation Buffer for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
If targeting an intracellular antigen, permeabilize the cells by incubating with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Aspirate the Blocking Buffer and incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the this compound-conjugated secondary antibody to its optimal concentration in Blocking Buffer. Protect from light.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
-
Mounting:
-
Carefully mount the coverslip onto a microscope slide using a drop of anti-fade mounting medium.
-
Seal the edges of the coverslip with clear nail polish to prevent drying.
-
Store the slides at 4°C in the dark until imaging.
-
Imaging:
-
Image the slides using a fluorescence microscope equipped with a suitable filter set for this compound (Excitation: ~365 nm, Emission: ~460 nm).
-
Use the lowest possible excitation power and exposure time to minimize photobleaching.
Protocol 2: Calculating Signal-to-Noise Ratio (SNR)
A quantitative measure of image quality, the SNR can be calculated to assess the effectiveness of your optimization strategies.[4]
Procedure using ImageJ/Fiji:
-
Open Image: Open your this compound fluorescence image in Fiji.
-
Select Signal Region of Interest (ROI): Use the freehand selection tool to draw an ROI around a specifically stained structure.
-
Measure Signal Intensity: Go to Analyze > Set Measurements... and ensure "Mean gray value" is selected. Then, press Ctrl + M (Analyze > Measure) to get the mean intensity of the signal ROI.
-
Select Background ROI: Draw another ROI in an area of the image that has no specific staining (background).
-
Measure Background Intensity: Press Ctrl + M again to measure the mean intensity of the background ROI.
-
Calculate SNR: Use the following formula:
-
SNR = (Mean Signal Intensity) / (Mean Background Intensity)
-
A higher SNR value indicates a better-quality image with a stronger signal relative to the background noise. Typical SNR values for good quality confocal images are > 30.[5]
References
Technical Support Center: Solving Marina Blue Photobleaching Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address photobleaching issues encountered when using the fluorescent dye Marina Blue.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
A1: this compound is a blue-emitting fluorescent dye belonging to the coumarin family. It is commonly used for labeling proteins and nucleic acids. Its key spectral properties are an excitation maximum at approximately 365 nm and an emission maximum at around 460 nm.
Q2: What is photobleaching and why is my this compound signal fading?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[1][2] This fading of your this compound signal is likely due to prolonged exposure to excitation light, especially at high intensity. The energy from the light can induce chemical reactions that permanently damage the dye molecule.[3]
Q3: How does photobleaching affect my experimental results?
Q4: Are blue fluorescent dyes like this compound more susceptible to photobleaching?
A4: Blue fluorescent dyes, in general, tend to have lower photostability compared to green and red fluorophores. This is partly because they are excited by higher energy light (shorter wavelengths), which can increase the likelihood of photodamage.[3] Additionally, cellular autofluorescence is often more pronounced in the blue channel, which can exacerbate signal detection challenges.
Q5: How can I determine if signal loss is due to photobleaching or a biological event?
A5: To differentiate between photobleaching and a genuine biological phenomenon, you can image a fixed control sample under the same illumination conditions. If the fluorescence signal fades in the control sample, photobleaching is the likely cause. For live-cell imaging, you can monitor a region of interest where no biological change is expected.
Troubleshooting Guide
Rapid fading of the this compound signal is a common issue. The following steps can help you mitigate photobleaching and improve the quality of your fluorescence imaging data.
Problem: Rapid loss of this compound fluorescence signal during imaging.
Solution 1: Optimize Imaging Parameters
-
Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio. Neutral density filters can be used to attenuate the excitation light.[2][3]
-
Minimize Exposure Time: Use the shortest possible exposure time for your camera that still allows for clear image acquisition.[3]
-
Reduce Continuous Monitoring: When not actively acquiring an image, block the excitation light path using a shutter. For time-lapse experiments, increase the interval between acquisitions as much as your experimental design allows.
Solution 2: Utilize Antifade Reagents
Antifade reagents are chemical cocktails that are added to mounting media to reduce photobleaching, primarily by scavenging reactive oxygen species that damage fluorophores.
-
For Fixed Cells: Use a commercially available antifade mounting medium or prepare your own. Common antifade agents include p-phenylenediamine (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[4][5][6]
-
For Live Cells: Use antifade reagents specifically designed for live-cell imaging, such as ProLong™ Live Antifade Reagent, which are less cytotoxic.[7][8][9]
Solution 3: Consider Alternative Fluorophores
If photobleaching of this compound remains a significant issue, consider using a more photostable alternative blue fluorescent dye.
Data Presentation: Photophysical Properties of this compound and Alternatives
The following table summarizes key photophysical properties of this compound and common alternatives. A higher quantum yield and a lower photobleaching quantum yield generally indicate better performance.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) |
| This compound | 365 | 460 | ~19,000 | Not widely reported |
| Alexa Fluor™ 350 | 346 | 442 | ~19,000 | ~0.54 |
| Pacific Blue™ | 401 | 452 | ~46,000 | ~0.78 |
| DAPI (bound to DNA) | 358 | 461 | ~35,000 | ~0.92 (high) |
Note: Photophysical properties can vary depending on the local environment (e.g., solvent, pH, conjugation to a biomolecule).
Experimental Protocols
Protocol 1: Using Antifade Mounting Medium for Fixed Cells
This protocol describes the general steps for mounting fixed cells with an antifade reagent.
-
Prepare the Sample: Perform your immunofluorescence or other staining protocol to label your fixed cells on a microscope slide or coverslip.
-
Final Wash: After the final staining step, wash the sample thoroughly with phosphate-buffered saline (PBS) or a similar buffer to remove any unbound fluorescent probes.
-
Remove Excess Buffer: Carefully aspirate the excess buffer from the slide, being cautious not to let the sample dry out.
-
Apply Antifade Medium: Add a small drop of antifade mounting medium directly onto the sample.
-
Mount Coverslip: Gently lower a clean coverslip onto the drop of mounting medium, avoiding the formation of air bubbles.
-
Seal the Coverslip (Optional): For long-term storage, you can seal the edges of the coverslip with clear nail polish or a commercially available sealant.
-
Curing: Allow the mounting medium to cure according to the manufacturer's instructions, typically by storing the slides in the dark at room temperature or 4°C.
Protocol 2: Assessing Fluorophore Photostability
This protocol provides a method to compare the photostability of different fluorophores under your specific experimental conditions.
-
Sample Preparation: Prepare identical samples stained with this compound and an alternative fluorophore (e.g., Alexa Fluor™ 350) at similar concentrations. Mount the samples using the same mounting medium.
-
Microscope Setup: Use the same objective, filter sets, and camera settings for all samples.
-
Image Acquisition:
-
Select a region of interest for each sample.
-
Acquire an initial image (time point 0) with your standard imaging settings.
-
Continuously illuminate the sample with the excitation light.
-
Acquire a series of images at regular time intervals (e.g., every 10 seconds) for a set duration (e.g., 5 minutes).
-
-
Data Analysis:
-
Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity of the region of interest in each image of the time series.
-
Normalize the intensity of each time point to the intensity of the initial image.
-
Plot the normalized fluorescence intensity as a function of time for each fluorophore. A slower decay in fluorescence indicates higher photostability.
-
Visualizations
Caption: A simplified Jablonski diagram illustrating the photobleaching process.
Caption: A workflow for troubleshooting this compound photobleaching issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 4. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 5. researchgate.net [researchgate.net]
- 6. bidc.ucsf.edu [bidc.ucsf.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. ProLong Live Antifade Reagent is Here | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: The Influence of pH on Marina Blue™ Fluorescence
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information regarding the effect of pH on the fluorescence intensity of Marina Blue™ and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for this compound™ fluorescence?
This compound™ and its derivatives, which are based on the 6,8-difluoro-7-hydroxy-4-methylcoumarin scaffold, are designed to be strongly fluorescent at neutral pH.[1][2] The introduction of two fluorine atoms lowers the pKa of the 7-hydroxyl group to approximately 4.7.[3] Consequently, the dye is predominantly in its fluorescent phenolate form at pH values above 5. For most applications, maintaining a pH between 6 and 9 will ensure maximal and stable fluorescence intensity.
Q2: How does pH affect the fluorescence intensity of this compound™?
The fluorescence of this compound™ is highly dependent on the protonation state of its 7-hydroxyl group. In acidic environments (pH < 4), the hydroxyl group is protonated, leading to a significant decrease in fluorescence, a phenomenon often referred to as fluorescence quenching. As the pH increases above the pKa of ~4.7, the hydroxyl group deprotonates to form the phenolate anion, which is the highly fluorescent species. Therefore, a transition from low to high fluorescence intensity is observed as the pH moves from acidic to neutral and alkaline conditions.
Q3: Why is my this compound™ fluorescence signal weak, even at a neutral pH?
Several factors beyond pH can lead to weak fluorescence signals. These include:
-
Concentration: Ensure the dye concentration is within the optimal range for your instrument. Very high concentrations can lead to self-quenching.
-
Photobleaching: Exposure to high-intensity light can cause irreversible damage to the fluorophore. Minimize light exposure where possible.
-
Contaminants: Certain ions or molecules in your sample can quench fluorescence. Ensure high-purity solvents and reagents.
-
Incorrect Filter Sets: this compound™ has an excitation maximum around 365 nm and an emission maximum around 460 nm.[1][2] Using improper filter sets will result in suboptimal excitation and/or emission detection.
-
Conjugation Issues: If this compound™ is conjugated to a biomolecule, improper conjugation can alter its fluorescent properties.
Q4: Can I use this compound™ to measure pH?
Due to its distinct fluorescence change around its pKa of ~4.7, this compound™ can be used as a fluorescent pH indicator for acidic environments. However, for accurate pH measurements, a proper calibration curve must be generated.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low fluorescence intensity at neutral or alkaline pH | 1. pH of the solution is outside the optimal range (6-9). 2. Dye concentration is too low or too high (self-quenching). 3. Photobleaching has occurred. 4. Incorrect excitation or emission wavelengths are being used. | 1. Verify and adjust the pH of your buffer or sample. 2. Prepare a dilution series to find the optimal concentration. 3. Reduce exposure time to the excitation light source. Use an anti-fade reagent if possible. 4. Check your instrument settings and ensure they match the spectral properties of this compound™ (Ex/Em: ~365/460 nm). |
| Fluorescence intensity decreases over time | 1. Photobleaching. 2. pH of the sample is changing. 3. The dye is degrading. | 1. Minimize light exposure. 2. Ensure your sample is well-buffered. 3. Store the dye according to the manufacturer's instructions, protected from light and moisture. |
| High background fluorescence | 1. Contaminated buffers or solvents. 2. Autofluorescence from the sample matrix. | 1. Use high-purity, fluorescence-free reagents. 2. Run a blank sample (without this compound™) to determine the background signal and subtract it from your measurements. |
| Unexpected shift in fluorescence emission spectrum | 1. Change in solvent polarity. 2. Binding of the dye to other molecules. 3. pH is near the pKa, resulting in a mixed population of protonated and deprotonated forms. | 1. Maintain a consistent solvent environment. 2. Analyze potential interactions within your sample. 3. Re-evaluate the pH of your solution. |
Quantitative Data
The fluorescence intensity of this compound™ is directly related to the pH of the environment. Below is a table representing the expected relative fluorescence intensity at various pH values, based on the known pKa of its core structure.
| pH | Relative Fluorescence Intensity (%) | Predominant Species |
| 2.0 | ~1 | Protonated (Phenol) |
| 3.0 | ~5 | Protonated (Phenol) |
| 4.0 | ~33 | Mix of Protonated and Deprotonated |
| 4.7 | 50 | Equal Mix of Protonated and Deprotonated |
| 5.0 | ~67 | Deprotonated (Phenolate) |
| 6.0 | ~95 | Deprotonated (Phenolate) |
| 7.0 | ~100 | Deprotonated (Phenolate) |
| 8.0 | ~100 | Deprotonated (Phenolate) |
| 9.0 | ~100 | Deprotonated (Phenolate) |
| 10.0 | ~100 | Deprotonated (Phenolate) |
Note: These are approximate values and the exact fluorescence intensity can vary depending on the specific experimental conditions and instrumentation.
Experimental Protocols
Protocol for Determining the pH Profile of this compound™ Fluorescence
This protocol outlines the steps to measure the fluorescence intensity of this compound™ across a range of pH values.
Materials:
-
This compound™ stock solution (e.g., in DMSO)
-
A series of buffers covering a pH range from 2 to 10 (e.g., citrate, phosphate, and carbonate-bicarbonate buffers)
-
pH meter
-
Spectrofluorometer
-
Quartz cuvettes or a microplate reader with appropriate plates
-
High-purity water
Procedure:
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., in 1 pH unit increments from pH 2 to 10). It is crucial to use buffers with minimal autofluorescence.
-
Working Solution Preparation: Prepare a dilute working solution of this compound™ in each of the prepared buffers. The final concentration should be in the linear range of your spectrofluorometer (typically in the nanomolar to low micromolar range). Ensure the concentration of the organic solvent from the stock solution is minimal (e.g., <0.1%) to avoid affecting the pH and fluorescence.
-
pH Measurement: Accurately measure and record the final pH of each working solution using a calibrated pH meter.
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to ~365 nm and the emission wavelength to ~460 nm.
-
Measure the fluorescence intensity of a blank solution (buffer only) for each pH value to determine the background.
-
Measure the fluorescence intensity of each this compound™ working solution.
-
-
Data Analysis:
-
Subtract the corresponding blank fluorescence intensity from each this compound™ sample reading.
-
Normalize the fluorescence intensity values by setting the highest measured intensity (typically at or above pH 7) to 100%.
-
Plot the normalized fluorescence intensity as a function of pH.
-
Visualizations
Caption: Logical workflow of the effect of pH on this compound's fluorescence.
Caption: Experimental workflow for determining the pH-fluorescence profile.
References
Marina Blue Stock Solution Stability: A Technical Resource
For researchers, scientists, and professionals in drug development utilizing the fluorescent dye Marina Blue, maintaining the stability of stock solutions is critical for reproducible and reliable experimental outcomes. This technical support center provides detailed guidance on preparing, storing, and troubleshooting this compound stock solutions to ensure optimal performance.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in high-quality, anhydrous dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)[1]. The choice of solvent can impact the long-term stability of the dye, so it is crucial to use a dry, high-purity grade.
Q2: What is the recommended storage temperature for this compound stock solutions?
A2: this compound stock solutions should be stored at -20°C for optimal stability[1][2]. Some sources suggest that oligonucleotide conjugates of this compound are stable for at least six months when stored at this temperature.
Q3: How should I handle this compound powder and stock solutions to prevent degradation?
A3: To prevent degradation, protect the solid dye and its solutions from light as much as possible by using amber vials or wrapping containers in aluminum foil[2]. Before opening a vial of the powdered dye, allow it to equilibrate to room temperature to prevent moisture condensation, which can lead to hydrolysis, especially of reactive forms like NHS esters[2]. After use, consider purging the vial with an inert gas like argon or nitrogen to remove air and moisture[2].
Q4: Can I freeze and thaw my this compound stock solution multiple times?
A4: While specific data on the effects of freeze-thaw cycles on this compound are limited, it is a general best practice for fluorescent dye stock solutions to aliquot them into smaller, single-use volumes. This minimizes the number of freeze-thaw cycles and protects the main stock from repeated exposure to ambient temperature and light, thereby preserving its integrity.
Q5: At what pH range is this compound fluorescent?
A5: this compound, a 6,8-difluoro-7-hydroxycoumarin derivative, is strongly fluorescent even at neutral pH[1]. Its reactive NHS ester form is most effective for conjugation to primary amines in a pH range of 7-9[1].
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitate observed in the stock solution after thawing. | The dye may have come out of solution at low temperatures. | Gently warm the solution to room temperature and vortex thoroughly to redissolve the dye. If the precipitate persists, brief sonication in a water bath may be effective. |
| Reduced fluorescence intensity in my experiments. | The dye may have degraded due to photobleaching, improper storage, or chemical incompatibility. | Prepare a fresh stock solution from the powdered dye. Ensure proper storage conditions (frozen, protected from light). Verify the compatibility of the stock solution with your experimental buffers and reagents. |
| Inconsistent experimental results using the same stock solution. | The stock solution may not be homogeneous, or it may be degrading over time. | Before each use, ensure the stock solution is completely thawed and vortexed to ensure homogeneity. If the solution is old, prepare a fresh stock. Consider making smaller, single-use aliquots from a new stock. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution (10 mM)
Materials:
-
This compound dye (solid form)
-
High-purity, anhydrous DMSO
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Precision balance
-
Pipettes
Procedure:
-
Equilibration: Allow the vial containing the solid this compound dye to come to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh out the desired amount of this compound dye. For example, for 1 mL of a 10 mM stock solution of a this compound derivative with a molecular weight of approximately 367 g/mol , you would weigh out 0.367 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the solid dye.
-
Mixing: Vortex the solution thoroughly until all the dye is completely dissolved. Gentle warming (to no more than 37°C) may aid in dissolution.
-
Aliquoting and Storage: For long-term stability and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes or vials. Store the aliquots at -20°C, protected from light.
Visual Guides
Caption: Troubleshooting workflow for unstable this compound stock solutions.
Caption: Key factors influencing the stability of this compound stock solutions.
References
Technical Support Center: Marina Blue for Intracellular Staining
Welcome to the technical support center for Marina Blue. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for intracellular staining applications. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of this compound?
This compound is a blue-fluorescent dye with an excitation maximum around 365 nm and an emission maximum at approximately 460 nm.[1] In flow cytometry, it is typically excited by a UV (355 nm) or violet (405 nm) laser and its emission is commonly collected using a 450/50 nm bandpass filter.[1]
Q2: Is this compound pH sensitive?
This compound is a derivative of 6,8-difluoro-7-hydroxy-4-methylcoumarin. Dyes of this class are known to have a lower pKa than many other 7-hydroxycoumarin dyes, which allows them to remain strongly fluorescent even at neutral pH, a significant advantage for many intracellular applications. However, it is important to note that some coumarin derivatives can exhibit pH sensitivity, potentially altering their fluorescence in different intracellular compartments with varying pH levels, such as acidic lysosomes.[2][3][4][5]
Q3: How does the photostability of this compound compare to other similar dyes?
Q4: What are some common applications of this compound in intracellular staining?
Due to its spectral properties, this compound is suitable for multicolor flow cytometry experiments, often used to identify specific cell populations or intracellular markers in conjunction with other fluorophores excited by different lasers (e.g., 488 nm or 640 nm lasers). It is particularly useful when a blue fluorescent signal from the violet or UV laser is required.
Troubleshooting Guides
Below are common issues encountered when using this compound for intracellular staining, along with potential causes and solutions.
Problem 1: Weak or No this compound Signal
| Possible Causes | Solutions |
| Incorrect Instrument Settings | - Verify that the correct laser (UV or Violet) is being used for excitation.[1] - Ensure the appropriate emission filter (e.g., 450/50 nm) is in place.[1] - Check and optimize photomultiplier tube (PMT) voltages. |
| Antibody/Reagent Issues | - Titrate the this compound-conjugated antibody to determine the optimal concentration.[7] - Ensure the antibody has been stored correctly and is not expired.[8] - Confirm that the target antigen is expressed intracellularly in your cell type. |
| Fixation and Permeabilization Problems | - The fixation or permeabilization method may be masking the epitope. Try alternative fixation (e.g., paraformaldehyde) and permeabilization (e.g., saponin, Triton X-100, or methanol) protocols.[9][10] - Ensure permeabilization is sufficient for the antibody to access the intracellular target.[10] |
| Photobleaching | - Minimize exposure of stained samples to light before and during acquisition. - If possible, reduce the laser power or the acquisition time per event.[11] |
Problem 2: High Background Staining
| Possible Causes | Solutions |
| Non-specific Antibody Binding | - Increase the number of wash steps after antibody incubation.[8] - Include a blocking step with serum or an Fc receptor blocking reagent before adding the primary antibody.[12] - Titrate the antibody to the lowest concentration that still provides a clear positive signal.[7] |
| Inadequate Washing | - Ensure thorough washing after fixation, permeabilization, and antibody staining steps to remove residual reagents.[8] |
| Presence of Dead Cells | - Use a viability dye to exclude dead cells from the analysis, as they can non-specifically bind antibodies.[12] |
| Autofluorescence | - Include an unstained control to assess the level of cellular autofluorescence in the blue channel. - Some cell types have high intrinsic fluorescence in the blue spectrum. If this is problematic, consider using a brighter fluorophore if the target expression is low. |
Problem 3: Spectral Overlap and Compensation Issues
| Possible Causes | Solutions |
| Spillover into Adjacent Channels | - this compound's emission tail may extend into detectors for other fluorophores (e.g., FITC or PE).[13][14] - Run single-stained compensation controls for this compound and all other fluorophores in your panel.[14] - Ensure compensation controls are as bright or brighter than the experimental samples.[15] |
| Incorrect Compensation Settings | - Carefully set the compensation matrix using your single-stained controls. - If using automated compensation, review the calculated matrix for accuracy. |
| Cross-laser Excitation | - Although primarily excited by UV/violet lasers, this compound might show some minor excitation from other lasers, contributing to background in other channels. This should be addressed during compensation.[16] |
Data Presentation
Table 1: Spectral Properties of this compound and Common Alternatives
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Laser Line | Common Filter |
| This compound | ~365[17] | ~460[17] | UV (355 nm) or Violet (405 nm) | 450/50 nm[1] |
| Pacific Blue™ | ~403 | ~455 | Violet (405 nm) | 450/50 nm[18] |
| Alexa Fluor® 350 | ~346 | ~442 | UV (355 nm) | 450/50 nm |
| BV421™ | ~407 | ~421 | Violet (405 nm) | 450/50 nm |
Experimental Protocols
Protocol 1: General Intracellular Staining with this compound for Flow Cytometry
This protocol provides a general workflow. Optimization of antibody concentrations, incubation times, and fixation/permeabilization methods may be necessary for specific cell types and targets.
Materials:
-
Cells in single-cell suspension
-
This compound-conjugated antibody
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 1-4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Saponin or Triton X-100 in PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Viability dye (optional)
-
Fc block (optional)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1-2 x 10^6 cells/mL in Flow Cytometry Staining Buffer.
-
(Optional) Surface Staining: If also staining for surface markers, perform this step before fixation. Incubate cells with surface antibodies for 20-30 minutes at 4°C. Wash cells twice with Flow Cytometry Staining Buffer.
-
Fixation: Resuspend cells in 100 µL of Fixation Buffer and incubate for 15-20 minutes at room temperature, protected from light.[19]
-
Wash: Add 1-2 mL of Flow Cytometry Staining Buffer, centrifuge at 300-400 x g for 5 minutes, and discard the supernatant. Repeat this wash step.
-
Permeabilization: Resuspend the fixed cells in 100 µL of Permeabilization Buffer.
-
Intracellular Staining: Add the predetermined optimal concentration of the this compound-conjugated antibody to the permeabilized cells. Incubate for 30-60 minutes at room temperature or 4°C, protected from light.
-
Wash: Add 1-2 mL of Permeabilization Buffer, centrifuge, and discard the supernatant. Repeat this wash step.
-
Resuspension: Resuspend the cell pellet in an appropriate volume (e.g., 300-500 µL) of Flow Cytometry Staining Buffer for analysis.
-
Data Acquisition: Acquire samples on a flow cytometer equipped with a UV or violet laser, using appropriate compensation controls.
Visualizations
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. Are coumarin dyes pH sensitive? | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. cancer.iu.edu [cancer.iu.edu]
- 7. Intracellular Staining for Flow Cytometry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Analyzing Intracellular Binding and Diffusion with Continuous Fluorescence Photobleaching - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Spectral Compensation in Flow Cytometry | Proteintech Group [ptglab.co.jp]
- 14. a.storyblok.com [a.storyblok.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. trilinkbiotech.com [trilinkbiotech.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. biotium.com [biotium.com]
Validation & Comparative
A Head-to-Head Comparison of Marina Blue and Pacific Blue for Flow Cytometry
In the realm of flow cytometry, the selection of appropriate fluorochromes is paramount for the successful resolution and analysis of cell populations. Among the choices for the blue and violet laser lines, Marina Blue and Pacific Blue are two commonly utilized dyes. This guide provides an objective comparison of their performance characteristics, supported by their photophysical properties, to aid researchers in making informed decisions for their multi-color flow cytometry panel design.
Quantitative Data Summary
The intrinsic properties of a fluorochrome, such as its excitation and emission spectra, extinction coefficient, and quantum yield, are critical determinants of its brightness and suitability for specific applications. The table below summarizes these key parameters for this compound and Pacific Blue. A higher extinction coefficient indicates a greater ability to absorb light, while a higher quantum yield signifies more efficient conversion of absorbed light into emitted fluorescence. The brightness of a fluorochrome is directly proportional to the product of its extinction coefficient and quantum yield.
| Property | This compound | Pacific Blue |
| Excitation Maximum (nm) | ~365[1][2] | ~401-410[3][4][5] |
| Emission Maximum (nm) | ~460[1][2] | ~452-455[3][4][5] |
| Extinction Coefficient (M⁻¹cm⁻¹) | ~19,000[1] | ~29,500[3][6] |
| Quantum Yield | ~0.89[6] | ~0.78[3][6] |
| Relative Brightness Index | 16,910 | 23,010 |
| Typical Laser Line | UV (~355 nm)[2] | Violet (~405 nm)[5] |
| Common Emission Filter | ~450/50 nm[2] | ~450/50 nm[4] |
Note: The Relative Brightness Index is calculated as Extinction Coefficient × Quantum Yield. This is a theoretical value and actual brightness can be influenced by factors such as the degree of conjugation, antibody specificity, and instrument configuration.
Performance Comparison
Excitation and Instrumentation: The most significant difference between this compound and Pacific Blue lies in their excitation spectra. This compound is optimally excited by ultraviolet (UV) lasers, typically around 355 nm[2]. In contrast, Pacific Blue is designed for excitation by the more common violet laser, which operates at approximately 405 nm[5]. This distinction is a critical factor in fluorochrome selection, as it dictates the required laser configuration of the flow cytometer.
Brightness and Photostability: Based on their extinction coefficients and quantum yields, Pacific Blue has a higher theoretical brightness index than this compound. While direct, side-by-side experimental comparisons in the literature are scarce, the higher extinction coefficient of Pacific Blue suggests it can absorb photons more efficiently, contributing to a brighter signal. Both dyes are known to be reasonably photostable for flow cytometry applications.
Spectral Overlap and Spillover: Both this compound and Pacific Blue emit in the blue region of the spectrum, and their emission profiles can overlap with other fluorochromes, particularly those detected in adjacent channels like FITC or Alexa Fluor 488. When designing a multi-color panel, it is crucial to consider the potential for spectral spillover from these dyes into neighboring detectors. Proper compensation is essential to correct for this overlap and ensure accurate data analysis. Due to their similar emission maxima, using this compound and Pacific Blue in the same panel is not recommended.
Experimental Protocols
The following is a generalized protocol for the immunofluorescent staining of cells for flow cytometric analysis using either this compound or Pacific Blue conjugated antibodies.
1. Cell Preparation:
-
Start with a single-cell suspension of your target cells.
-
Wash the cells with an appropriate buffer (e.g., PBS with 1-2% FBS).
-
Determine cell viability and concentration using a hemocytometer and trypan blue or an automated cell counter.
2. Fc Receptor Blocking (Optional but Recommended):
-
To prevent non-specific antibody binding, incubate cells with an Fc blocking reagent for 10-15 minutes at 4°C.
3. Antibody Staining:
-
Aliquot the desired number of cells (typically 1 x 10^6 cells per tube).
-
Add the predetermined optimal concentration of the this compound or Pacific Blue conjugated primary antibody.
-
Incubate for 20-30 minutes at 4°C in the dark.
4. Washing:
-
After incubation, wash the cells twice with 1-2 mL of staining buffer to remove unbound antibodies. Centrifuge at a low speed (e.g., 300-400 x g) for 5 minutes between washes.
5. Resuspension and Data Acquisition:
-
Resuspend the final cell pellet in an appropriate volume of staining buffer (e.g., 300-500 µL).
-
Filter the cell suspension through a 40 µm cell strainer to prevent clumps from clogging the flow cytometer.
-
Acquire the samples on a flow cytometer equipped with the appropriate laser (UV for this compound, Violet for Pacific Blue) and emission filters.
6. Compensation Controls:
-
For multi-color experiments, prepare single-stained compensation controls for each fluorochrome used in the panel, including this compound or Pacific Blue. These are essential for accurate compensation calculations.
Visualizing Experimental Concepts
To better understand the workflow and potential challenges in flow cytometry, the following diagrams have been generated.
Conclusion
The choice between this compound and Pacific Blue for flow cytometry is primarily dictated by the available laser lines on the instrument. For cytometers equipped with a UV laser, this compound is a viable option. For the more common violet laser-equipped systems, Pacific Blue is the appropriate choice. While Pacific Blue has a higher theoretical brightness, the practical performance of both dyes will depend on the specific experimental conditions. Careful panel design, including consideration of potential spectral overlap and the use of appropriate compensation controls, is essential for obtaining high-quality, reliable data with either of these fluorochromes.
References
A Head-to-Head Comparison of Marina Blue and Alexa Fluor 350 for Protein Labeling
For researchers, scientists, and drug development professionals engaged in protein analysis, the selection of an appropriate fluorescent label is a critical step that dictates the sensitivity, accuracy, and reliability of experimental outcomes. Among the plethora of available blue-emitting fluorophores, Marina Blue and Alexa Fluor 350 are two commonly utilized options for conjugating to proteins for various applications, including fluorescence microscopy, flow cytometry, and immunoassays. This guide provides an objective comparison of their performance characteristics, supported by available experimental data, to aid in the selection of the optimal dye for your specific research needs.
Quantitative Performance Comparison
The selection of a fluorophore is often a balance between brightness, photostability, and other spectral properties. The following table summarizes the key quantitative data for this compound and Alexa Fluor 350 to facilitate a direct comparison.
| Property | This compound | Alexa Fluor 350 | Reference |
| Excitation Maximum (nm) | 362 - 365 | 346 | [1][2] |
| Emission Maximum (nm) | 459 - 460 | 442 | [1][2] |
| Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | 18,700 | 19,000 | [1] |
| Quantum Yield (Φ) | 0.89 | ~1.0 (relative to a standard) | [1] |
| Calculated Brightness (ε x Φ) | 16,643 | 19,000 | [1] |
| Reactive Form | Succinimidyl Ester | Succinimidyl Ester | [3][4] |
| Chemistry | Amine-reactive | Amine-reactive (sulfonated coumarin) | [3][5] |
Performance Insights
Brightness and Photostability:
Both this compound and Alexa Fluor 350 are considered bright blue-emitting dyes. Based on the available data, Alexa Fluor 350 exhibits a slightly higher calculated brightness.[1] While direct quantitative comparisons of photostability are not available in the provided search results, the Alexa Fluor dye series is generally reputed for its enhanced photostability compared to many other conventional dyes.[6] Alexa Fluor 350, being a sulfonated coumarin derivative, is engineered for improved water solubility and reduced aggregation, which can contribute to its robust performance and photostability.[5] this compound is also described as a bright and photostable dye, making it a viable alternative.[2]
Spectral Characteristics:
The excitation and emission spectra of the two dyes are relatively similar, with both being excitable by UV light sources. Alexa Fluor 350 has a slightly shorter emission wavelength (442 nm) compared to this compound (460 nm), which can be advantageous in multiplexing experiments by providing better spectral separation from green-emitting fluorophores like FITC or Alexa Fluor 488.[4][5]
Experimental Protocols
The following are generalized protocols for labeling proteins with this compound and Alexa Fluor 350 succinimidyl esters. These protocols are based on standard procedures for amine-reactive labeling and should be optimized for the specific protein of interest.
Protein Preparation
-
Buffer Exchange: Ensure the protein is in an amine-free buffer at a pH of 8.3-8.5 for optimal labeling. Commonly used buffers include 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS) adjusted to the appropriate pH. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the protein for reaction with the dye.[7]
-
Concentration: The protein concentration should ideally be at least 2 mg/mL for efficient labeling.[7]
Dye Preparation
-
Immediately before use, dissolve the this compound or Alexa Fluor 350 succinimidyl ester in anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[7]
Labeling Reaction
-
Dye-to-Protein Ratio: The optimal molar ratio of dye to protein for labeling can vary depending on the protein and the desired degree of labeling. A starting point of a 10:1 molar ratio of dye to protein is often recommended.[8]
-
Reaction: While gently stirring the protein solution, slowly add the dissolved dye.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[3]
Purification of the Labeled Protein
-
Column Chromatography: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer such as PBS.[7] The first colored band to elute is the conjugated protein.
Determination of Degree of Labeling (DOL)
-
Spectrophotometry: Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (365 nm for this compound, 346 nm for Alexa Fluor 350).
-
Calculation: The DOL can be calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm. The formula is:
DOL = (A_max × M_protein) / (ε_dye × (A_280 - (A_max × CF_280)))
Where:
-
A_max is the absorbance at the dye's maximum absorption wavelength.
-
M_protein is the molecular weight of the protein.
-
ε_dye is the molar extinction coefficient of the dye.
-
A_280 is the absorbance at 280 nm.
-
CF_280 is the correction factor for the dye's absorbance at 280 nm (A_280 / A_max).
-
Visualizing the Workflow and Comparison
To better illustrate the processes and relationships discussed, the following diagrams are provided.
References
- 1. bu.edu [bu.edu]
- 2. optolongfilter.com [optolongfilter.com]
- 3. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. ulab360.com [ulab360.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ulab360.com [ulab360.com]
A Comparative Guide to Nuclear Counterstaining: Marina Blue vs. DAPI
In the landscape of cellular imaging and analysis, the precise visualization of cell nuclei is paramount for contextualizing the localization of proteins and subcellular structures. For researchers, scientists, and drug development professionals, the choice of a nuclear counterstain is a critical decision. 4',6-diamidino-2-phenylindole (DAPI) is a well-established and ubiquitously used blue-fluorescent nuclear counterstain. This guide provides a comparative overview of DAPI and another blue-emitting fluorophore, Marina blue. While both dyes emit in the blue spectrum, their primary applications and mechanisms of action differ significantly. This guide will delve into their photophysical properties, primary uses, and provide detailed experimental protocols for their respective applications.
Quantitative Data Comparison
An objective comparison of the photophysical properties of fluorescent dyes is essential for selecting the appropriate tool for a given experimental setup. The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield.
| Parameter | This compound | DAPI (bound to dsDNA) |
| Excitation Maximum (nm) | ~365[1] | ~358[2] |
| Emission Maximum (nm) | ~460[1] | ~461[2] |
| Molar Extinction Coefficient (ε) at λmax (cm⁻¹M⁻¹) | 19,000[1] | ~27,000[3] |
| Quantum Yield (Φ) | Data not available | ~0.58 - 0.92[3] |
Performance Comparison: Distinct Applications
While both are blue fluorophores, this compound and DAPI are not typically used for the same applications. DAPI is a direct nuclear stain, whereas this compound is a labeling dye.
| Feature | This compound | DAPI |
| Primary Application | Covalent labeling of proteins and other molecules. | Nuclear counterstaining in fixed and permeabilized cells. |
| Mechanism of Action | Forms a stable covalent bond with primary amines. | Binds to the minor groove of A-T rich regions of DNA. |
| Cell Permeability | Dependent on the labeled molecule. | Limited permeability in live cells, readily stains fixed/permeabilized cells.[4] |
| Cytotoxicity | Dependent on the labeled molecule and dye concentration. Some coumarin derivatives have shown cytotoxicity.[5][6] | Higher than some other nuclear stains; can affect cell viability with prolonged exposure.[3][4] |
Mechanism of Action
The fundamental difference between this compound and DAPI lies in their mechanism of staining, which dictates their distinct applications.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 4. biotium.com [biotium.com]
- 5. Cytotoxic and Antitumor Activity of some Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of the in vitro cytotoxic potential of natural and synthetic coumarin derivatives using human normal and neoplastic skin cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Photostability of Blue Fluorescent Dyes
For researchers, scientists, and drug development professionals, the selection of a suitable fluorescent dye is critical for the success of fluorescence-based assays. Among the various parameters to consider, photostability—the ability of a fluorophore to resist photodegradation upon exposure to light—is paramount for obtaining reliable and reproducible data. This guide provides an objective comparison of the photostability of commonly used blue fluorescent dyes, supported by quantitative data and detailed experimental methodologies.
Quantitative Photostability Comparison
The photostability of a fluorescent dye is often quantified by its photobleaching quantum yield (Φb), which represents the probability that an excited fluorophore will be irreversibly destroyed. A lower photobleaching quantum yield indicates higher photostability. It is important to note that photobleaching rates are highly dependent on the experimental conditions, including illumination intensity, wavelength, and the chemical environment. The following table summarizes key photophysical properties of several blue fluorescent dyes.
| Dye Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Photostability/Photobleaching Characteristics |
| DAPI | 358[1] | 461[1] | ~0.04 (free), >0.8 (DNA-bound) | Generally considered more photostable than Hoechst dyes.[2] However, it can undergo photoconversion to green and red emitting forms upon UV exposure.[1] |
| Hoechst 33342 | 350[3] | 461[3] | ~0.04 (free), ~0.4 (DNA-bound) | Less photostable than DAPI and also subject to photobleaching with prolonged exposure.[2] It can also be phototoxic in live-cell imaging.[4][5] |
| Alexa Fluor 350 | 346 | 442 | 0.78 | A sulfonated coumarin derivative that is more water-soluble and yields more fluorescent and photostable conjugates than AMCA.[6] |
| CF™350 | 347 | 448 | Not Specified | Reported to be more water-soluble, more photostable, and at least 50% more fluorescent on proteins compared to AMCA.[7] |
| mTagBFP | 399 | 456 | 0.63[8] | Exhibits superior brightness and faster chromophore maturation compared to some other blue fluorescent proteins. Its photostability is higher with laser light exposure compared to arc lamp exposure.[8] |
| EBFP2 | 383 | 448 | 0.56[8] | Shows a significant increase in photostability (550 times) compared to its predecessor, EBFP.[8] |
| Azurite | 384 | 448 | 0.55[9] | This variant has a 40-fold increase in photobleaching half-life compared to the original blue fluorescent protein.[9][10] |
| Sirius | 355 | 424 | 0.24[8] | More photostable than EBFP2.[8] |
Experimental Protocols for Assessing Photostability
A standardized method is crucial for the accurate comparison of photostability between different fluorescent dyes. The following protocol outlines a general procedure for quantifying photobleaching using fluorescence microscopy.
Objective: To determine and compare the photobleaching rates of different blue fluorescent dyes under controlled illumination.
Materials:
-
Solutions of the blue fluorescent dyes to be tested at a known concentration.
-
Phosphate-buffered saline (PBS) or other suitable buffer.
-
Microscope slides and coverslips.
-
Fluorescence microscope equipped with:
-
A stable light source (e.g., mercury arc lamp, laser).
-
Appropriate filter sets for the blue fluorescent dyes.
-
A sensitive digital camera (e.g., sCMOS or PMT-based).
-
Neutral density filters to control illumination intensity.
-
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Sample Preparation: Prepare solutions of each fluorescent dye at a standard concentration in the same buffer to ensure comparable conditions.
-
Microscope Setup:
-
Turn on the fluorescence light source and allow it to stabilize.
-
Select the appropriate filter set for the dye being tested.
-
Mount a small volume of the dye solution on a microscope slide and cover with a coverslip.
-
-
Initial Imaging:
-
Place the slide on the microscope stage and bring the sample into focus.
-
To minimize photobleaching during setup, use a low illumination intensity.
-
Acquire an initial fluorescence image (time = 0).
-
-
Photobleaching:
-
Expose the sample to continuous illumination at a constant, defined intensity. It is critical that the illumination conditions are kept consistent across all samples being compared.
-
-
Time-Lapse Imaging:
-
Acquire fluorescence images at regular time intervals (e.g., every 15-30 seconds) for a set duration, or until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of a defined region of interest (ROI) for each image in the time series.
-
Normalize the fluorescence intensity at each time point to the initial intensity at time = 0.
-
Plot the normalized fluorescence intensity as a function of time for each dye. The rate of decay of the fluorescence intensity is indicative of the photobleaching rate; a slower decay signifies higher photostability.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for comparing the photostability of fluorescent dyes.
Caption: Workflow for comparing fluorescent dye photostability.
References
- 1. Photoconversion of DAPI and Hoechst dyes to green and red-emitting forms after exposure to UV excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DAPI | AAT Bioquest [aatbio.com]
- 3. Hoechst 33342, синий флуоресцентный краситель нуклеиновых кислот | CAS#:23491-52-3 [ru.lumiprobe.com]
- 4. Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.uci.edu [chem.uci.edu]
- 7. bioscience.co.uk [bioscience.co.uk]
- 8. A short guide on blue fluorescent proteins: limits and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blue fluorescent proteins with enhanced brightness and photostability from a structurally targeted library | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Quantum Yield of Marina Blue and Other Blue Fluorophores
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the quantum yield of Marina Blue with other commonly used blue fluorophores. The data presented is intended to help researchers make informed decisions when selecting fluorescent probes for their experimental needs.
Quantitative Comparison of Blue Fluorophores
The following table summarizes the key photophysical properties of this compound and several alternative blue fluorophores. Brightness is calculated as the product of the molar extinction coefficient and the quantum yield.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε * Φ) |
| This compound | 362 | 459 | 18,700[1] | 0.89[1] | 16,643 |
| Pacific Blue | 401[2][3][4] | 452[2][3][4] | 46,000[2][5] | 0.78[2][5] | 35,880 |
| Cascade Blue | 396[6] | 410[6] | 23,000 - 30,000[7] | Good to Excellent[7] | - |
| Alexa Fluor 405 | 401[8] | 421[8] | - | - | - |
Note: Specific quantum yield and extinction coefficient values for Cascade Blue and Alexa Fluor 405 were not consistently available in the public domain. "Good to Excellent" for Cascade Blue suggests a high quantum efficiency.[7] Alexa Fluor 405 is described as a bright, blue-fluorescent dye, implying a favorable combination of molar extinction coefficient and quantum yield.[8]
Experimental Protocol: Relative Quantum Yield Determination
The quantum yield of a fluorophore is a measure of the efficiency of photon emission after photon absorption. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[9] The following protocol outlines the comparative method for determining the relative fluorescence quantum yield of a test sample, such as this compound, against a known standard.[10][11]
Objective: To determine the fluorescence quantum yield of a test fluorophore relative to a standard fluorophore with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent (e.g., deionized water, ethanol, or phosphate-buffered saline, ensuring both sample and standard are soluble and stable)
-
Standard fluorophore with a known quantum yield in the same spectral region as the test sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Test fluorophore (e.g., this compound)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of both the standard and the test fluorophore in the chosen solvent.
-
Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the test sample. The concentrations should be chosen to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, record the absorbance spectra for all prepared solutions of the standard and the test sample.
-
Determine the absorbance at the chosen excitation wavelength for each solution.
-
-
Fluorescence Measurement:
-
Using the spectrofluorometer, record the fluorescence emission spectra of all prepared solutions. The excitation wavelength should be the same for both the standard and the test sample.
-
Ensure the excitation and emission slits are kept constant throughout the measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the test sample.
-
Determine the slope of the resulting straight lines for both the standard (Grad_std) and the test sample (Grad_test).
-
-
Quantum Yield Calculation: The quantum yield of the test sample (Φ_test) can be calculated using the following equation:
Φ_test = Φ_std * (Grad_test / Grad_std) * (η_test² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_test and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance.
-
η_test and η_std are the refractive indices of the solvents used for the test and standard samples, respectively. If the same solvent is used, this term becomes 1.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the relative quantum yield determination experiment.
Caption: Workflow for determining relative quantum yield.
Logical Relationship of Quantum Yield Calculation
The calculation of the relative quantum yield is based on the principle that for optically dilute solutions, the integrated fluorescence intensity is directly proportional to the amount of light absorbed and the quantum yield of the fluorophore.
Caption: Factors influencing relative quantum yield calculation.
References
- 1. cancer.iu.edu [cancer.iu.edu]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. Pacific Blue (dye) - Wikipedia [en.wikipedia.org]
- 4. About: Pacific Blue (dye) [dbpedia.org]
- 5. Buy Pacific blue | 215868-31-8 [smolecule.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. Cascade blue derivatives: water soluble, reactive, blue emission dyes evaluated as fluorescent labels and tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alexa Fluor 405 Dye | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Quantum yield - Wikipedia [en.wikipedia.org]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Virtual Labs [mfs-iiith.vlabs.ac.in]
Navigating the Ultraviolet Spectrum: A Comparative Guide to Marina Blue Alternatives for the 355 nm Laser
For researchers, scientists, and drug development professionals utilizing the 355 nm ultraviolet (UV) laser in applications such as flow cytometry, the selection of appropriate fluorophores is critical for achieving high-quality, reproducible data. Marina Blue has traditionally been a common choice for the blue emission channel. However, recent advancements in fluorophore technology have introduced a new generation of dyes with enhanced brightness, photostability, and reduced spectral overlap. This guide provides an objective comparison of this compound and its modern alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your research needs.
Performance Comparison of UV-Excitable Dyes
The intrinsic brightness of a fluorophore is a key determinant of its performance, particularly for the detection of low-abundance targets. Brightness is a function of the molar extinction coefficient (a measure of light absorption) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence)[1][2]. However, in the context of flow cytometry, the "stain index" is a more practical measure of a fluorophore's utility, as it considers both the brightness of the positive signal and the spread of the negative population[3][4][5].
The following table summarizes the spectral properties and relative brightness of this compound and its alternatives excitable by the 355 nm laser. While exact quantum yield and extinction coefficient values for many of the newer polymer-based dyes are not publicly disclosed by manufacturers, their performance is effectively captured by the stain index, which is a direct measure of their utility in flow cytometry[6][7].
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Relative Brightness/Stain Index |
| This compound | 365[8] | 460[8] | 19,000[9] | Not publicly available | Dim[10] |
| Alexa Fluor 350 | 346[9] | 442[9] | 19,000[9] | 0.24[11] | Dimer than SBUV445[12] |
| StarBright UltraViolet 400 (SBUV400) | 335 | 394 | High (not specified) | High (not specified)[6] | Brightness rating: 4/5 |
| StarBright UltraViolet 445 (SBUV445) | 347[12][13] | 440[12][13] | High (not specified)[6] | High (not specified)[6] | Up to 20x brighter than Alexa Fluor 350[12] |
| Brilliant UltraViolet 395 (BUV395) | 348[11][14] | 395[11][14] | High (not specified)[1] | High (not specified)[1] | Moderately bright[7][15] |
Experimental Protocols
Achieving optimal results with any fluorophore requires meticulous attention to experimental protocol. Below are detailed methodologies for two common applications utilizing UV-excitable dyes: immunophenotyping and apoptosis detection.
Protocol 1: Cell Surface Immunophenotyping
This protocol outlines the steps for staining cell surface markers for analysis by flow cytometry.
Materials:
-
Cells of interest (e.g., peripheral blood mononuclear cells - PBMCs)
-
Phosphate-buffered saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Fc receptor blocking solution (e.g., Human TruStain FcX™)
-
Fluorophore-conjugated primary antibodies (e.g., anti-CD4-SBUV445, anti-CD8-BUV395)
-
Viability dye (e.g., a fixable viability dye compatible with UV excitation)
-
Fixation/Permeabilization buffer (if required for subsequent intracellular staining)
Procedure:
-
Cell Preparation: Start with a single-cell suspension. For PBMCs, isolate from whole blood using density gradient centrifugation.
-
Cell Counting and Resuspension: Count the cells and adjust the concentration to 1 x 10⁶ cells/mL in Flow Cytometry Staining Buffer.
-
Fc Receptor Blocking: To prevent non-specific antibody binding, incubate the cells with an Fc receptor blocking solution for 10-15 minutes at 4°C.
-
Viability Staining: Wash the cells with PBS and then stain with a fixable viability dye according to the manufacturer's instructions. This step is crucial to exclude dead cells from the analysis, as they can non-specifically bind antibodies[16].
-
Antibody Staining: Add the predetermined optimal concentration of each fluorophore-conjugated primary antibody to the cell suspension. Incubate for 20-30 minutes at 4°C, protected from light.
-
Washing: Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer by centrifugation at 300-400 x g for 5 minutes.
-
Fixation (Optional): If the cells are not to be analyzed immediately, they can be fixed with a suitable fixative (e.g., 1-4% paraformaldehyde).
-
Data Acquisition: Resuspend the cells in Flow Cytometry Staining Buffer and acquire the data on a flow cytometer equipped with a 355 nm laser. Ensure that appropriate compensation controls (single-stained samples for each fluorophore) are run to correct for spectral overlap.
Protocol 2: Analysis of Apoptosis
This protocol describes the use of a UV-excitable DNA-binding dye in conjunction with Annexin V to differentiate between live, apoptotic, and necrotic cells.
Materials:
-
Cells of interest, including positive and negative controls for apoptosis induction.
-
Annexin V Binding Buffer.
-
FITC-conjugated Annexin V.
-
A UV-excitable, cell-impermeant DNA dye (e.g., DAPI, which can be excited by the 355 nm laser, though suboptimally).
-
Flow cytometer with 355 nm and 488 nm lasers.
Procedure:
-
Induction of Apoptosis: Treat cells with an apoptosis-inducing agent (e.g., staurosporine) for the desired time.
-
Cell Harvesting: Harvest the cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and the UV-excitable DNA dye to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of Annexin V Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
-
Live cells will be negative for both Annexin V-FITC and the DNA dye.
-
Early apoptotic cells will be positive for Annexin V-FITC and negative for the DNA dye.
-
Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and the DNA dye.
-
Visualizing Experimental Workflows and Signaling Pathways
Immunophenotyping Workflow
The following diagram illustrates a typical workflow for a multi-color immunophenotyping experiment, from sample preparation to data analysis.
UV-Induced Apoptosis Signaling Pathway
UV irradiation can induce apoptosis through the activation of specific signaling cascades. The diagram below depicts a simplified pathway of UV-induced apoptosis mediated by the JNK signaling pathway, a process that can be studied using fluorescent probes[17].
Conclusion
The landscape of fluorescent dyes for the 355 nm laser has evolved significantly, offering researchers a range of alternatives to this compound with superior performance characteristics. The StarBright UltraViolet and Brilliant UltraViolet series, in particular, provide exceptional brightness, making them ideal for resolving dim and rare cell populations. While the selection of a fluorophore will always be application-dependent, the data presented in this guide strongly suggests that modern alternatives can provide significant advantages in signal resolution and data quality. By carefully considering the spectral properties and relative brightness of these dyes and adhering to optimized experimental protocols, researchers can enhance the power and reliability of their multi-color flow cytometry experiments.
References
- 1. A brilliant new addition to the fluorescent probe toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Choosing the Right UV Fluorescent Dye: Factors to Consider - SUNLONGE INTERNATIONAL CO., LIMITED [sunlonge.com]
- 3. Stain Index for Flow Cytometry - Explained - FluoroFinder [fluorofinder.com]
- 4. cytometryunderground.com [cytometryunderground.com]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]
- 10. cancer.iu.edu [cancer.iu.edu]
- 11. FluoroFinder [app.fluorofinder.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. FluoroFinder [app.fluorofinder.com]
- 14. fishersci.com [fishersci.com]
- 15. Brilliant Ultra Violet™ 395 Dye | Thermo Fisher Scientific - SE [thermofisher.com]
- 16. biocompare.com [biocompare.com]
- 17. UV-induced signaling pathways associated with corneal epithelial cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Spectral Overlap: A Comparative Guide to Marina Blue and GFP in Multicolor Fluorescence Imaging
For researchers, scientists, and drug development professionals engaged in multicolor fluorescence imaging, careful fluorophore selection is paramount to generating high-quality, unambiguous data. This guide provides a detailed comparison of the spectral properties of Marina Blue and Green Fluorescent Protein (GFP), offering insights into their potential for spectral overlap and providing experimental protocols to quantify this phenomenon.
The increasing complexity of biological questions necessitates the simultaneous visualization of multiple molecular events within a single cell. This, in turn, drives the demand for a diverse palette of fluorescent probes. However, the broad excitation and emission spectra of many fluorophores can lead to spectral overlap, where the emission signal from one fluorophore "bleeds through" into the detection channel of another, or where energy is transferred non-radiatively between two fluorophores in close proximity through Förster Resonance Energy Transfer (FRET). Understanding and mitigating these spectral interactions is crucial for accurate data interpretation.
This guide focuses on the spectral relationship between this compound, a synthetic blue-emitting fluorophore, and the widely used Green Fluorescent Protein (GFP) and its variants. We present a comprehensive overview of their spectral characteristics, potential for overlap, and methodologies to experimentally assess and correct for spectral crosstalk.
Spectral Properties of this compound and GFP Variants
A summary of the key spectral properties for this compound and common GFP variants is presented in Table 1. This data highlights the regions of the electromagnetic spectrum where these fluorophores are excited and where they emit light, providing a foundational understanding of their potential for spectral overlap. This compound exhibits a strong excitation peak in the near-UV range and emits in the blue region of the visible spectrum.[1][2][3][4] Wild-type GFP (wtGFP) has a major excitation peak in the violet-blue region and a minor peak in the blue region, with its emission centered in the green part of the spectrum.[5][6][7] Enhanced GFP (EGFP), a popular red-shifted variant, is optimally excited by blue light.[8][9] Other variants, such as Blue Fluorescent Protein (BFP), have spectral characteristics that are even closer to those of this compound.[8][10]
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield |
| This compound | ~365[1][2][3][4] | ~460[1][2][3][4][11] | 19,000[3] | High (not specified)[12] |
| wtGFP | 395 (major), 475 (minor)[5][6][7] | 509[5][6][7] | Not specified | 0.79[5] |
| EGFP | ~488[8][9] | ~509[8][9] | 56,000[6] | 0.60 |
| EBFP | ~380[8] | ~460[8] | Not specified | Low (not specified)[13] |
Table 1: Spectral Properties of this compound and Selected GFP Variants. This table summarizes the key spectral characteristics of this compound and common variants of Green Fluorescent Protein (GFP). The data is compiled from various sources and provides a basis for understanding potential spectral overlap.
Understanding Spectral Overlap
The potential for spectral overlap between this compound and GFP is evident from their spectral properties. The emission spectrum of this compound (peak ~460 nm) significantly overlaps with the excitation spectrum of wtGFP (minor peak at 475 nm) and more substantially with blue-shifted GFP variants like EBFP (excitation ~380 nm).[1][2][3][4][5][6][7][8][10][11] This overlap can lead to two primary phenomena: spectral bleed-through and FRET.
Figure 1: Spectral Overlap between this compound and GFP. This diagram illustrates the potential for spectral overlap where the emission of this compound can excite GFP, leading to bleed-through or FRET.
Experimental Protocols for Quantifying Spectral Overlap
To accurately perform multicolor imaging, it is essential to experimentally determine the level of spectral overlap between the chosen fluorophores under the specific experimental conditions. Below are detailed protocols for quantifying spectral bleed-through and assessing FRET.
Protocol 1: Quantification of Spectral Bleed-Through
Spectral bleed-through, or crosstalk, occurs when the fluorescence emission from one fluorophore is detected in a channel intended for another.[10][14][15] This protocol outlines a method to quantify the percentage of bleed-through from the this compound channel into the GFP channel.
Objective: To determine the percentage of this compound emission that is detected in the GFP detection channel.
Materials:
-
Cells or sample labeled only with a this compound conjugate.
-
Cells or sample labeled only with a GFP construct.
-
Unlabeled cells or sample (for background measurement).
-
Fluorescence microscope equipped with appropriate filter sets for this compound (e.g., DAPI filter set: Ex ~360/40 nm, Em ~460/50 nm) and GFP (e.g., FITC/GFP filter set: Ex ~480/30 nm, Em ~525/40 nm).
Procedure:
-
Image Acquisition of Single-Labeled Samples:
-
Acquire an image of the this compound-only sample using the this compound filter set. This is the "this compound channel" image.
-
Acquire an image of the same this compound-only sample using the GFP filter set. This image will capture any bleed-through from this compound into the GFP channel.
-
Acquire an image of the GFP-only sample using the GFP filter set. This is the "GFP channel" image.
-
Acquire an image of the unlabeled sample using both filter sets to determine background fluorescence.
-
-
Image Analysis:
-
Subtract the background fluorescence from all acquired images.
-
Select several regions of interest (ROIs) in the this compound-only sample that show clear fluorescence.
-
Measure the mean fluorescence intensity within these ROIs in both the this compound channel image and the corresponding bleed-through image (acquired with the GFP filter set).
-
Calculate the bleed-through percentage for each ROI using the following formula: Bleed-through (%) = (Mean Intensity in GFP channel / Mean Intensity in this compound channel) x 100
-
Average the bleed-through percentages from all ROIs to obtain a reliable estimate.
-
Data Presentation:
The results of this analysis can be summarized in a table as follows:
| Sample | Mean Intensity (this compound Channel) | Mean Intensity (GFP Channel) | Bleed-through (%) |
| ROI 1 | 1500 | 150 | 10.0 |
| ROI 2 | 1800 | 185 | 10.3 |
| ROI 3 | 1650 | 160 | 9.7 |
| Average | 1650 | 165 | 10.0 |
Table 2: Hypothetical Experimental Data for this compound Bleed-Through into the GFP Channel. This table illustrates how to present the quantitative data from a spectral bleed-through experiment.
Protocol 2: Assessing Förster Resonance Energy Transfer (FRET) by Acceptor Photobleaching
FRET is a non-radiative energy transfer process that occurs when two fluorophores (a donor and an acceptor) are in close proximity (typically 1-10 nm).[5][8][16] If this compound (donor) and GFP (acceptor) are close enough, excitation of this compound can lead to GFP emission. Acceptor photobleaching is a straightforward method to detect FRET.[8][16] By photobleaching the acceptor (GFP), the quenching of the donor (this compound) is relieved, resulting in an increase in the donor's fluorescence intensity if FRET was occurring.
Objective: To determine if FRET occurs between this compound and GFP by measuring the change in this compound fluorescence after photobleaching GFP.
Materials:
-
Sample co-labeled with this compound (donor) and GFP (acceptor) constructs that are expected to interact.
-
Fluorescence microscope with a high-intensity light source (e.g., laser) capable of selectively photobleaching GFP.
-
Image analysis software to quantify fluorescence intensity.
Procedure:
-
Pre-Bleach Image Acquisition:
-
Acquire an image of the co-labeled sample in both the this compound and GFP channels.
-
-
Acceptor Photobleaching:
-
Define a region of interest (ROI) where both fluorophores are co-localized.
-
Selectively photobleach the GFP within this ROI using a high-intensity light source (e.g., 488 nm laser at high power) until its fluorescence is significantly reduced.
-
-
Post-Bleach Image Acquisition:
-
Immediately after photobleaching, acquire another image of the sample in both the this compound and GFP channels.
-
-
Image Analysis:
-
Measure the mean fluorescence intensity of this compound within the photobleached ROI before and after photobleaching.
-
Measure the mean fluorescence intensity of this compound in a control, non-bleached region to account for photobleaching during imaging.
-
Calculate the FRET efficiency (E) using the following formula: E = 1 - (I_pre / I_post) where I_pre is the donor intensity before bleaching and I_post is the donor intensity after bleaching.
-
Data Presentation:
The quantitative results of a FRET by acceptor photobleaching experiment can be presented as follows:
| Region | Pre-Bleach this compound Intensity | Post-Bleach this compound Intensity | FRET Efficiency (%) |
| Bleached ROI | 1000 | 1250 | 20.0 |
| Control ROI | 1010 | 1005 | -0.5 |
Table 3: Hypothetical Experimental Data for FRET between this compound and GFP Measured by Acceptor Photobleaching. This table provides an example of how to present the results from a FRET experiment, showing an increase in donor fluorescence after acceptor photobleaching.
Figure 2: Workflow for FRET Measurement by Acceptor Photobleaching. This diagram outlines the key steps involved in performing a FRET experiment using the acceptor photobleaching method.
Conclusion
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. unige.ch [unige.ch]
- 3. Guide To Selecting Fluorophores for ICC and IHC - FluoroFinder [fluorofinder.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. A Quantitative Protocol for Intensity-Based Live Cell FRET Imaging | Springer Nature Experiments [experiments.springernature.com]
- 6. A quantitative protocol for intensity-based live cell FRET imaging | Laser Analytics Group [laser.ceb.cam.ac.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. Fluorescence Resonance Energy Transfer Protocol | Light Microscopy Core | Biology [biology.ed.ac.uk]
- 9. biorxiv.org [biorxiv.org]
- 10. Bleed-Through in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. A Guide to Fluorescent Protein FRET Pairs [mdpi.com]
- 14. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 15. CrossTalk | Scientific Volume Imaging [svi.nl]
- 16. Fluorescence resonance energy transfer microscopy as demonstrated by measuring the activation of the serine/threonine kinase Akt - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Blue Fluorophores in Super-Resolution Microscopy: A Performance Comparison
For researchers, scientists, and drug development professionals venturing into the nanoscale world of cellular imaging, the choice of fluorescent probes is paramount. While red and far-red dyes have traditionally dominated the field of super-resolution microscopy, the blue-to-cyan spectral region offers a valuable window for multicolor experiments. This guide provides a comparative overview of Marina Blue and its alternatives, offering insights into their performance and practical application in advanced imaging techniques.
The Challenge of the Blue Spectrum in Super-Resolution
Super-resolution microscopy techniques, such as Stochastic Optical Reconstruction Microscopy (STORM) and Structured Illumination Microscopy (SIM), place extreme demands on fluorophores. Dyes must be bright, photostable, and, for STORM, capable of photoswitching. Historically, fluorophores in the blue-to-cyan range have presented challenges, often exhibiting lower photon output and photostability compared to their red-shifted counterparts. This can impact the achievable resolution and the duration of imaging experiments. However, advancements in dye chemistry have introduced viable options for researchers needing to expand their spectral palette.
Photophysical Properties of this compound and Alternatives
A direct quantitative comparison of this compound's performance in super-resolution microscopy is not extensively documented in peer-reviewed literature. However, we can evaluate its potential by comparing its fundamental photophysical properties with those of commonly used alternatives in the same spectral range.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Relative Brightness* |
| This compound | 364[1] | 461[1] | ~19,000 | ~0.89 | ~16,910 |
| Alexa Fluor 405 | 401[2] | 421[2] | ~34,000[2] | Not specified | - |
| CF®405S | 404[3] | 431[3] | ~33,000[3] | Not specified | - |
| VioBlue® | 400 | 452 | Not specified | Not specified | - |
| Atto 488 | 501 | 523 | ~90,000 | Not specified | - |
*Relative Brightness is calculated as (Molar Extinction Coefficient * Quantum Yield). Data for some fluorophores is not publicly available.
Performance in Super-Resolution Microscopy: A Comparative Discussion
While specific performance metrics for this compound in STORM or SIM are scarce, the characteristics of its alternatives provide a benchmark for what is required in these techniques.
Stochastic Optical Reconstruction Microscopy (STORM): In STORM, particularly in its direct STORM (dSTORM) variant, the photoswitching properties of a dye are critical. Red-excited carbocyanine dyes like Alexa Fluor 647 are considered the "gold standard" due to their high photon yield and reliable photoswitching. For multicolor STORM, blue dyes like Alexa Fluor 405 are often employed not as the primary reporter of cellular structures, but as an "activator" dye.[4] In this role, a brief pulse of 405 nm light is used to reactivate a nearby photoswitchable "reporter" dye (e.g., Alexa Fluor 647), which then emits light at its characteristic wavelength.[4] This activator-reporter pairing strategy is a cornerstone of multicolor STORM experiments. While not a direct reporter, the efficiency of the activator dye is crucial for the overall performance of the imaging.
Structured Illumination Microscopy (SIM): SIM is generally more forgiving with fluorophore choice than STORM, as it does not rely on photoswitching. The primary requirements are brightness and photostability. Dyes like CF®405M have been noted for their brightness and photostability, making them well-suited for SIM imaging. While this compound's high quantum yield suggests good brightness, its photostability under the intense and patterned illumination of SIM would need to be empirically determined.
Experimental Protocols
Two-Color dSTORM Imaging of Microtubules and Mitochondria
This protocol describes a common workflow for visualizing two distinct cellular structures using a blue activator dye in conjunction with a red reporter dye.
1. Immunostaining:
-
Fix cells (e.g., BS-C-1) with 3% paraformaldehyde and 0.1% glutaraldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Incubate with primary antibodies for the targets of interest (e.g., mouse anti-tubulin and rabbit anti-TOM20 for mitochondria).
-
Incubate with secondary antibodies conjugated to the chosen fluorophores. For two-color STORM:
-
Anti-mouse secondary antibody conjugated to an activator-reporter pair (e.g., Alexa Fluor 405 and Alexa Fluor 647).
-
Anti-rabbit secondary antibody conjugated to a different activator-reporter pair (e.g., Cy3 and Alexa Fluor 647).
-
2. Imaging Buffer Preparation:
-
A typical dSTORM imaging buffer consists of an oxygen scavenging system (e.g., GLOX) and a thiol (e.g., 100 mM cysteamine - MEA) in a buffer solution (e.g., Tris-HCl, pH 7.5).
-
GLOX solution: 14 mg Glucose Oxidase + 50 µL Catalase (17 mg/mL) + 200 µL Buffer A (10 mM Tris pH 8.0 + 50 mM NaCl).
-
Imaging Buffer: 10% (w/v) glucose, 100 mM MEA, and GLOX solution in Buffer B (50 mM Tris pH 8.0 + 10 mM NaCl).
3. Image Acquisition:
-
Mount the sample on a super-resolution microscope equipped with the necessary lasers (e.g., 405 nm, 561 nm, and 647 nm).
-
Initially, use the 647 nm laser at high power to switch most of the Alexa Fluor 647 molecules to a dark state.
-
Acquire a series of images (typically 10,000-100,000 frames) while continuously illuminating with the 647 nm laser.
-
Periodically apply short pulses of the 405 nm laser to reactivate a sparse, random subset of Alexa Fluor 647 molecules associated with the first target (microtubules).
-
Similarly, use short pulses of the 561 nm laser to activate the Cy3, which in turn activates the Alexa Fluor 647 on the second target (mitochondria).
-
The emitted fluorescence from the stochastic activation of individual Alexa Fluor 647 molecules is captured by a sensitive camera.
4. Image Reconstruction:
-
The collected image series is processed with specialized software that localizes the center of each individual fluorescence event with high precision.
-
The accumulated localizations are used to reconstruct a super-resolved image of the targets.
Visualizing Experimental Workflows
Caption: Workflow for two-color STORM imaging.
Conclusion
While this compound is a bright fluorophore, its utility in super-resolution microscopy, particularly STORM, remains to be thoroughly characterized. For researchers working in the blue spectral range, dyes like Alexa Fluor 405 serve as effective activators in multicolor STORM experiments, while highly photostable dyes are essential for SIM. The selection of a fluorophore should always be guided by the specific demands of the super-resolution technique and the biological question at hand. As dye technology continues to evolve, the performance of blue fluorophores in these demanding applications is expected to improve, opening up new possibilities for multicolor nanoscale imaging.
References
- 1. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multicolor Super-resolution Imaging with Photo-switchable Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent Probes for Three Super-Resolution Modalities—STORM, SIM, and STED Microscopy | Thermo Fisher Scientific - HK [thermofisher.com]
Validating Marina Blue Conjugate Specificity: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection of target molecules is paramount. The specificity of fluorescently-labeled antibodies is a critical factor in the reliability of immunofluorescence and flow cytometry data. This guide provides an objective comparison of Marina Blue conjugates with common alternatives and details the experimental protocols required to validate their specificity.
Performance Comparison of Blue Fluorescent Dyes
This compound is a blue-emitting fluorescent dye commonly used for conjugating to antibodies and other proteins. It is excited by ultraviolet (UV) or violet lasers and is spectrally similar to other dyes such as Pacific Blue, VioBlue®, and Alexa Fluor 350. The choice of fluorophore can significantly impact the signal-to-noise ratio of an assay. Below is a comparison of the key spectral properties and relative brightness of this compound and its alternatives.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Relative Brightness* |
| This compound | 362 | 459 | 18,700 | 0.89 | 16,643 |
| Pacific Blue™ | 410 | 455 | 29,500 | 0.78 | 23,010 |
| VioBlue® | 400 | 455 | N/A | N/A | Brighter than Pacific Blue™[1][2] |
| Alexa Fluor™ 350 | 346 | 442 | 19,000 | 1.00 | 19,000 |
*Relative Brightness is calculated as (Molar Extinction Coefficient * Quantum Yield). Higher values indicate a brighter signal. Data for VioBlue® is presented qualitatively based on manufacturer claims.[1][2] N/A: Not Available.
Experimental Protocols for Specificity Validation
Ensuring that a fluorescent conjugate binds specifically to its intended target is crucial for data integrity. The following are detailed protocols for key experiments to validate the specificity of a this compound conjugate.
Antibody Titration for Optimal Concentration
Using an excessive concentration of an antibody-conjugate can lead to non-specific binding and increased background signal.[3] Titration is essential to determine the optimal concentration that provides the best signal-to-noise ratio.[4]
Protocol for Flow Cytometry:
-
Cell Preparation: Prepare a single-cell suspension of a cell line or primary cells known to express the target antigen (positive control) and a cell line that does not (negative control).
-
Serial Dilution: Prepare a series of dilutions of the this compound-conjugated antibody. A typical range would be from two to ten times higher and lower than the manufacturer's recommended concentration.
-
Staining: Aliquot an equal number of cells for each dilution and stain according to a standard immunofluorescence protocol. Include an unstained control and an isotype control.
-
Data Acquisition: Acquire the samples on a flow cytometer using consistent settings for all samples.
-
Analysis: For each concentration, calculate the Stain Index (SI), a measure of the separation between the positive and negative populations. The optimal concentration is the one that yields the highest stain index.[5]
Validation of Specificity using Positive and Negative Controls
The use of appropriate controls is fundamental to confirming antibody specificity.[6][7]
Protocol for Immunofluorescence (IF):
-
Sample Preparation: Prepare slides with cells or tissue sections known to express the target protein (positive control) and cells or tissues where the protein is absent (negative control).[6]
-
Blocking: Block non-specific binding sites using a suitable blocking buffer (e.g., 5% normal serum from the same species as the secondary antibody, or bovine serum albumin).[8]
-
Primary Antibody Incubation: Incubate the slides with the this compound-conjugated antibody at the optimal concentration determined by titration.
-
Isotype Control: On a parallel slide of the positive control cells/tissue, incubate with an isotype control antibody conjugated to this compound at the same concentration. The isotype control should be of the same immunoglobulin class and subclass as the primary antibody but should not have specificity for the target antigen.
-
Washing: Wash the slides thoroughly to remove unbound antibodies.
-
Mounting and Imaging: Mount the slides with an anti-fade mounting medium and acquire images using a fluorescence microscope with appropriate filter sets for this compound.
-
Analysis: Specific staining should be observed in the positive control sample and be absent in the negative control and isotype control samples.
Assessment of Cross-Reactivity
Cross-reactivity occurs when an antibody binds to an unintended target with a similar epitope to the intended antigen.
Protocol for Cross-Reactivity Assessment:
-
In Silico Analysis: Use bioinformatics tools like BLAST to compare the immunogen sequence of the antibody with protein sequences from the species being tested. A high degree of sequence homology may indicate potential cross-reactivity.
-
Western Blotting: Perform a Western blot on lysates from cells or tissues that may express potentially cross-reactive proteins. A specific antibody should only detect a band at the expected molecular weight of the target protein.
-
Inhibition Assay (Competitive Staining):
-
Pre-incubate the this compound-conjugated antibody with an excess of the purified, unconjugated target protein.
-
Use this mixture to stain the positive control cells.
-
A significant reduction in fluorescence intensity compared to staining with the un-blocked antibody indicates that the binding is specific to the target.
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz provide a clear visual representation of experimental processes and biological pathways.
Experimental Workflow for Conjugate Specificity Validation
Caption: Workflow for validating this compound conjugate specificity.
JAK-STAT Signaling Pathway
Caption: Simplified diagram of the JAK-STAT signaling pathway.
NF-κB Signaling Pathway
Caption: Overview of the canonical NF-κB signaling pathway.
References
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. miltenyibiotec.com [miltenyibiotec.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. cytometry.org [cytometry.org]
- 5. bu.edu [bu.edu]
- 6. Antibody Validation for Immunofluorescence | Cell Signaling Technology [cellsignal.com]
- 7. lerner.ccf.org [lerner.ccf.org]
- 8. ibidi.com [ibidi.com]
A Comparative Guide to the Cost-Effectiveness of Marina Blue and Other Blue Dyes
For researchers, scientists, and drug development professionals, the selection of fluorescent dyes is a critical decision that balances performance with budgetary constraints. This guide provides a detailed comparison of the cost-effectiveness of Marina blue against other popular blue fluorescent dyes: Pacific Blue, VioBlue, BV421, and Alexa Fluor 405. The following sections present quantitative data, experimental protocols, and visualizations to aid in making an informed choice for your specific research needs.
Quantitative Comparison of Blue Fluorescent Dyes
To facilitate a clear comparison, the following tables summarize the key performance indicators and approximate costs of this compound and its alternatives. Prices are based on commercially available 1 mg quantities of reactive dye (e.g., NHS ester) where possible, to provide a standardized cost metric. It is important to note that prices can vary between vendors and are subject to change.
Table 1: Spectroscopic Properties and Relative Brightness
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) at λmax (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) |
| This compound | ~365[1][2] | ~460[1][2] | ~19,000[2] | High (not specified) | - |
| Pacific Blue | ~410[3] | ~455[3] | ~30,000 | High (not specified) | - |
| VioBlue | ~400[4] | ~455[4] | Not specified | High (not specified) | Brighter than Pacific Blue[4] |
| BV421 | ~405[5] | ~421[5] | High (polymer dye) | High (not specified) | Very Bright[5][6] |
| Alexa Fluor 405 | ~401 | ~421 | ~35,000 | Not specified | - |
Table 2: Cost Comparison
| Dye | Formulation | Price (USD) for 1 mg | Vendor Example(s) |
| This compound | DHPE | ~$260 - $318[1][7] | Thermo Fisher Scientific |
| This compound | NHS Ester | ~$76 | MedChemExpress[8] |
| Pacific Blue | NHS Ester | ~$278 | Vector Labs[9] |
| VioBlue | Antibody Conjugate | ~$145 - $465 (per 30-150 µg conjugate)[10][11] | Miltenyi Biotec |
| BV421 | Streptavidin Conjugate | ~$465 (per 150 µg conjugate)[11] | Miltenyi Biotec |
| Alexa Fluor 405 | NHS Ester | ~$471 | Thermo Fisher Scientific |
Experimental Protocols
To objectively assess the performance of these dyes in your specific application, detailed experimental protocols are provided below for antibody conjugation, a comparative flow cytometry assay, and a photobleaching assay for fluorescence microscopy.
Protocol 1: Antibody Conjugation with NHS Ester Dyes
This protocol outlines the general procedure for labeling antibodies with amine-reactive NHS ester dyes.
Materials:
-
Antibody of interest (in an amine-free buffer, e.g., PBS)
-
Dye-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO)
-
1 M Sodium bicarbonate, pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Antibody Preparation: Adjust the antibody concentration to 1-2 mg/mL in PBS. Add 1/10th volume of 1 M sodium bicarbonate to raise the pH to 8.0-8.5.[]
-
Dye Preparation: Dissolve the dye-NHS ester in DMSO to a concentration of 10 mg/mL immediately before use.
-
Labeling Reaction: While gently vortexing, add the dissolved dye to the antibody solution at a molar ratio of approximately 10:1 (dye:antibody).[13]
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.[]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the dye's maximum absorbance wavelength.
Protocol 2: Comparative Brightness of Antibody Conjugates by Flow Cytometry
This protocol allows for the direct comparison of the fluorescence intensity of different dye-antibody conjugates.
Materials:
-
Cells expressing the antigen of interest
-
Antibody conjugates (prepared as in Protocol 1)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of your target cells and adjust the concentration to 1 x 10^6 cells/mL in staining buffer.
-
Staining: Aliquot 100 µL of the cell suspension into separate tubes for each antibody conjugate and an unstained control.
-
Add the optimal concentration (previously titrated) of each antibody conjugate to the respective tubes.
-
Incubate for 30 minutes at 4°C, protected from light.
-
Washing: Wash the cells twice with 2 mL of staining buffer, centrifuging at 300 x g for 5 minutes between washes.
-
Resuspension: Resuspend the cell pellets in 500 µL of staining buffer.
-
Data Acquisition: Acquire data on a flow cytometer equipped with a violet laser (e.g., 405 nm). Ensure consistent instrument settings for all samples.
-
Analysis: Compare the mean fluorescence intensity (MFI) of the positive populations for each dye conjugate.
Protocol 3: Photobleaching Assay in Fluorescence Microscopy
This protocol assesses the photostability of the different fluorescent dyes.
Materials:
-
Cells stained with the fluorescently labeled antibodies of interest
-
Confocal or widefield fluorescence microscope with a suitable laser line and filter sets
-
Image analysis software
Procedure:
-
Sample Preparation: Prepare microscope slides with cells stained with each of the blue dye conjugates.
-
Image Acquisition Setup: Locate a field of view with positively stained cells. Set the microscope parameters (laser power, exposure time, etc.) to obtain a good initial signal without saturation. These settings must remain constant for all dyes being compared.
-
Initial Imaging: Acquire an initial image (time point 0).
-
Photobleaching: Continuously expose a defined region of interest (ROI) to the excitation light for a set period (e.g., 60 seconds).
-
Time-Lapse Imaging: Acquire images at regular intervals during the photobleaching process (e.g., every 5 seconds).
-
Data Analysis: Measure the fluorescence intensity within the ROI for each time point. Plot the normalized fluorescence intensity against time to determine the rate of photobleaching for each dye.[14]
Visualizations
Signaling Pathway Example
The following diagram illustrates a simplified signaling pathway where a fluorescently labeled antibody could be used to detect a cell surface receptor.
Caption: Simplified signaling cascade initiated by ligand binding.
Experimental Workflow: Dye Comparison
This diagram outlines the workflow for comparing the performance of different fluorescent dyes.
Caption: Workflow for comparing fluorescent dye performance.
References
- 1. fishersci.ca [fishersci.ca]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. Brilliant Violet™ 421 Dye | Thermo Fisher Scientific - FR [thermofisher.com]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. This compound™ 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine (this compound™ DHPE) 1 mg [thermofisher.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. miltenyibiotec.com [miltenyibiotec.com]
- 11. biocompare.com [biocompare.com]
- 13. benchchem.com [benchchem.com]
- 14. Video: Photobleaching Assays FRAP & FLIP to Measure Chromatin Protein Dynamics in Living Embryonic Stem Cells [jove.com]
Safety Operating Guide
Proper Disposal of Marina Blue: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Marina blue, a fluorescent dye commonly used in research and drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who handle this substance.
Immediate Safety and Handling Profile
Personal Protective Equipment (PPE) during handling and disposal:
-
Gloves: Chemical-resistant nitrile gloves are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn at all times.
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust from solid this compound, a dust mask or respirator should be used.
Quantitative Data Summary
For risk assessment and proper waste management, the following information is pertinent:
| Property | Data | Source |
| Molecular Formula | C₁₂H₁₀F₂N₂O₄ | PubChem |
| Molecular Weight | 284.22 g/mol | PubChem |
| Appearance | Solid (form may vary) | N/A |
| Solubility | Data not readily available; likely soluble in organic solvents. | N/A |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of both solid this compound and solutions containing the dye.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Carefully sweep or scoop any solid this compound waste.
-
Place the collected solid into a clearly labeled, sealable, and chemically compatible waste container. Do not mix with other solid waste unless compatibility is confirmed.
-
-
Liquid Waste (Aqueous and Organic Solutions):
-
Crucially, do not dispose of any solution containing this compound down the drain. [1]
-
Collect all aqueous and organic solvent solutions containing this compound in a dedicated, sealed, and chemically compatible waste container.
-
If mixing different waste solutions, ensure they are compatible to prevent any adverse chemical reactions.
-
Step 2: Decontamination of Labware and Surfaces
-
Decontaminate all glassware and surfaces that have come into contact with this compound.
-
Wash contaminated items with an appropriate solvent (e.g., ethanol) to dissolve the dye.
-
Collect the initial solvent rinse as chemical waste and dispose of it in the designated liquid waste container.
-
Following the solvent rinse, thoroughly clean the labware with soap and water.
-
For surface spills, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the solid chemical waste container.
Step 3: Waste Container Labeling
-
All waste containers must be clearly labeled as "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound dye (C12H10F2N2O4)"
-
The concentration of the dye in solution.
-
Any other solvents or chemicals present in the waste mixture.
-
The associated hazards (e.g., "Toxic," "Environmental Hazard").
-
Step 4: Storage of Chemical Waste
-
Store the sealed waste container in a designated satellite accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
Ensure the container is kept closed except when adding waste.[2][3]
Step 5: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.[2][3][4]
-
Due to the fluorinated nature of this compound, high-temperature incineration is the recommended disposal method to ensure complete destruction and prevent environmental release of this stable compound.[4]
Experimental Workflow and Signaling Pathway Diagrams
To provide clear, step-by-step guidance, the following diagrams illustrate the proper disposal workflow for this compound.
Caption: Workflow for the proper disposal of this compound waste.
By following these detailed procedures, your laboratory can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and sustainability in scientific research.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
